Product packaging for Davercin(Cat. No.:CAS No. 55224-05-0)

Davercin

Cat. No.: B1669842
CAS No.: 55224-05-0
M. Wt: 759.9 g/mol
InChI Key: NKLGIWNNVDPGCA-ZDYKNUMJSA-N
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Description

Davercin is an aminoglycoside.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H65NO14 B1669842 Davercin CAS No. 55224-05-0

Properties

IUPAC Name

(1R,2R,5R,6S,7S,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15,17-trioxabicyclo[12.3.0]heptadecane-4,12,16-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H65NO14/c1-14-25-38(10)32(52-35(44)53-38)20(4)27(40)18(2)16-36(8,45)31(51-34-28(41)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-37(9,46-13)30(42)23(7)48-26/h18-26,28-32,34,41-42,45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30+,31-,32-,34+,36-,37-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLGIWNNVDPGCA-ZDYKNUMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)OC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)OC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H65NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801031707
Record name Erythromycin A cyclic 11,12-carbonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

759.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55224-05-0
Record name Erythromycin, cyclic 11,12-carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55224-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythromycin A cyclic 11,12-carbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055224050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythromycin A cyclic 11,12-carbonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERYTHROMYCIN CYCLOCARBONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H3125L82R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Action of Davercin in Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Davercin (Erythromycin A cyclic 11,12-carbonate) is a semi-synthetic macrolide antibiotic derived from erythromycin A. This modification enhances its stability and hydrophobicity, leading to improved pharmacokinetic properties and a potent antibacterial profile.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in bacteria, focusing on its interaction with the bacterial ribosome and subsequent inhibition of protein synthesis. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the key molecular interactions and experimental workflows.

Introduction to this compound

This compound is a second-generation macrolide antibiotic, distinguished from its parent compound, erythromycin A, by the presence of a cyclic carbonate group at the 11 and 12 positions of the aglycone ring. This structural modification confers increased stability in acidic environments and enhanced lipophilicity, which is believed to contribute to its improved tissue penetration and overall antibacterial efficacy.[3] Like other macrolide antibiotics, this compound exerts its bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.

The Molecular Target: The Bacterial 50S Ribosomal Subunit

The primary target of this compound within the bacterial cell is the 50S subunit of the 70S ribosome. The bacterial ribosome is a complex ribonucleoprotein particle composed of ribosomal RNA (rRNA) and ribosomal proteins. It is responsible for translating messenger RNA (mRNA) into polypeptide chains. The 50S subunit contains the peptidyl transferase center (PTC), the site of peptide bond formation, and the nascent peptide exit tunnel (NPET), a channel through which the growing polypeptide chain emerges.

Mechanism of Action: Inhibition of Protein Synthesis

This compound's mechanism of action is centered on the inhibition of bacterial protein synthesis. It achieves this by binding to a specific site on the 23S rRNA of the 50S ribosomal subunit, within the NPET. Studies comparing this compound to erythromycin A have shown that both compounds inhibit the synthesis of polyphenylalanine and polylysine in cell-free systems to a similar or identical extent, indicating a shared fundamental mechanism of action.[4]

The binding of this compound within the NPET results in a steric blockade, physically obstructing the passage of the elongating polypeptide chain. This interference with the progression of the nascent peptide leads to the premature dissociation of peptidyl-tRNA from the ribosome, effectively halting protein synthesis.[5][6] this compound does not affect the binding of initiator tRNA or mRNA to the ribosome.[4]

Binding Site of this compound on the 50S Ribosomal Subunit

While specific crystallographic data for this compound bound to the bacterial ribosome is not publicly available, its structural similarity and analogous mechanism of action to erythromycin allow for the use of erythromycin-ribosome complex data as a reliable model. Erythromycin binds to a high-affinity site in the NPET, approximately 10-20 Å from the peptidyl transferase center. The binding pocket is primarily formed by nucleotides of the 23S rRNA, including domains II and V.

The following diagram illustrates the putative binding site of this compound, based on the known interactions of erythromycin with the E. coli 50S ribosomal subunit.

Davercin_Binding_Site cluster_ribosome Bacterial 50S Ribosomal Subunit cluster_tunnel Nascent Peptide Exit Tunnel (NPET) This compound This compound Tunnel_Wall_1 23S rRNA (Domain V) This compound->Tunnel_Wall_1 Binds to Tunnel_Wall_2 23S rRNA (Domain II) This compound->Tunnel_Wall_2 Interacts with Nascent_Peptide Nascent Polypeptide This compound->Nascent_Peptide Steric Hindrance PTC Peptidyl Transferase Center (PTC) Nascent_Peptide->PTC Elongation from

Caption: Putative binding of this compound within the NPET of the 50S ribosomal subunit.

Quantitative Data on Antibacterial Activity

This compound exhibits a broad spectrum of activity against various Gram-positive and some Gram-negative bacteria.[5][7] Its antibacterial potency is reported to be comparable to or better than that of erythromycin.[1]

Parameter Value Organism/System Reference
Minimum Inhibitory Concentration (MIC) 0.02 - 50 µg/mLVarious Gram-positive and Gram-negative bacteria[5]
LD50 (Intravenous) 4.05 g/kgMice[5]
LD50 (Intravenous) 5.9 g/kgRats[5]

Experimental Protocols

The following are detailed, representative methodologies for key experiments relevant to the study of this compound's mechanism of action. It is important to note that these are generalized protocols for macrolide antibiotics and may not represent the exact procedures used in every cited study for this compound itself.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound (erythromycin A cyclic 11,12-carbonate)

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a standardized inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve a range of desired concentrations.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the diluted this compound. Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.

MIC_Workflow A Prepare this compound Stock Solution C Perform 2-fold Serial Dilution of this compound in 96-well Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plate (37°C, 18-24h) D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for MIC determination by broth microdilution.

In Vitro Protein Synthesis Inhibition Assay

This protocol describes a cell-free translation assay to measure the inhibitory effect of this compound on protein synthesis.

Objective: To quantify the inhibition of protein synthesis by this compound in a bacterial cell-free system.

Materials:

  • This compound

  • Bacterial cell-free translation system (e.g., E. coli S30 extract)

  • mRNA template (e.g., encoding luciferase or another reporter protein)

  • Amino acid mixture (including a radiolabeled amino acid, e.g., 35S-methionine)

  • ATP, GTP, and an energy regenerating system

  • Reaction buffer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the S30 extract, reaction buffer, amino acid mixture, and the mRNA template.

  • Addition of Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.

  • Initiation of Translation: Initiate the translation reaction by adding the energy source (ATP, GTP, and regenerating system) and incubating at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a suitable reagent (e.g., trichloroacetic acid, TCA) to precipitate the newly synthesized proteins.

  • Quantification:

    • Radiolabeling: If a radiolabeled amino acid was used, filter the precipitated protein, wash, and measure the incorporated radioactivity using a scintillation counter.

    • Reporter Assay: If a reporter protein like luciferase was synthesized, add the appropriate substrate and measure the luminescence.

  • Data Analysis: Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-inhibitor control.

Protein_Synthesis_Inhibition_Workflow A Prepare Cell-Free Translation Mix (S30 extract, mRNA, amino acids) B Add Varying Concentrations of this compound A->B C Initiate Translation (Add energy source, incubate at 37°C) B->C D Stop Reaction & Precipitate Proteins C->D E Quantify Protein Synthesis (Scintillation counting or Luminescence measurement) D->E F Calculate % Inhibition E->F

Caption: Workflow for in vitro protein synthesis inhibition assay.

Conclusion

This compound, a semi-synthetic derivative of erythromycin, is a potent inhibitor of bacterial protein synthesis. Its mechanism of action involves binding to the 50S ribosomal subunit within the nascent peptide exit tunnel, leading to a steric blockade of the growing polypeptide chain and subsequent premature termination of translation. The structural modifications of this compound enhance its stability and pharmacokinetic profile compared to erythromycin, while maintaining a similar and highly effective core mechanism of antibacterial action. Further research focusing on the precise molecular interactions of this compound with ribosomes from various bacterial species will be invaluable for the development of next-generation macrolide antibiotics.

References

An In-depth Technical Guide to the Synthesis of Erythromycin A Cyclic 11,12-Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Erythromycin A cyclic 11,12-carbonate is a key intermediate in the synthesis of various macrolide antibiotics, including the widely used clarithromycin. Its formation involves the protection of the C-11 and C-12 hydroxyl groups of erythromycin A as a cyclic carbonate. This modification enhances the stability of the erythromycin molecule, particularly in acidic conditions, and serves as a crucial step for subsequent chemical transformations.[1] This guide provides a comprehensive overview of the synthesis pathways, detailed experimental protocols, and quantitative data from various reported methods.

Core Synthesis Pathway

The fundamental reaction for the synthesis of erythromycin A cyclic 11,12-carbonate is the transesterification of erythromycin A with a carbonate source, most commonly ethylene carbonate. This reaction is typically carried out in the presence of a base as a catalyst. The general reaction scheme is depicted below.

G cluster_reactants Reactants cluster_products Product ErythromycinA Erythromycin A Reaction + ErythromycinA->Reaction EthyleneCarbonate Ethylene Carbonate EthyleneCarbonate->Reaction CyclicCarbonate Erythromycin A cyclic 11,12-carbonate Catalyst Catalyst (e.g., K2CO3, Cs2CO3) Catalyst->Reaction Solvent Solvent (e.g., Toluene, Diisopropyl ether) Solvent->Reaction Reaction->CyclicCarbonate Transesterification

Caption: General reaction scheme for the synthesis of erythromycin A cyclic 11,12-carbonate.

Experimental Protocols and Quantitative Data

Several methods for the synthesis of erythromycin A cyclic 11,12-carbonate have been reported, primarily differing in the choice of solvent and catalyst. The following sections detail the experimental procedures and reported yields for prominent methods.

Method 1: Synthesis using Potassium Carbonate in Toluene

This method is a commonly cited procedure for the formation of the cyclic carbonate.

Experimental Protocol:

  • Erythromycin A is dissolved in toluene.

  • Ethylene carbonate and potassium carbonate are added to the solution.

  • The mixture is heated and stirred for a specified duration.

  • After the reaction, the solid potassium carbonate is removed by filtration.

  • The toluene is removed under reduced pressure.

  • The product is precipitated from the resulting residue, often with the addition of water, and then dried.[2]

Quantitative Data:

ParameterValueReference
Erythromycin A294 g (0.40 mol)[3]
Ethylene Carbonate53.0 g (0.60 mol)[3]
Potassium Carbonate-[2]
SolventToluene (1470 mL)[3]
TemperatureRoom Temperature[3]
Reaction Time20 hours[3]
Yield -

Note: While the patent mentions this process, specific yields for the potassium carbonate method were not detailed in the provided search results. A related patent using a different catalyst provides more quantitative data.

Method 2: Synthesis using Cesium Carbonate in Diisopropyl Ether

This method presents an alternative catalytic system and solvent, reportedly leading to efficient production of the desired product.

Experimental Protocol:

  • Erythromycin A is dissolved in diisopropyl ether.

  • Ethylene carbonate and cesium carbonate are added to the solution.

  • The mixture is stirred at room temperature for 20 hours.

  • The precipitated crystals of erythromycin A cyclic 11,12-carbonate are collected by filtration.

  • The collected crystals are washed with water.

  • The final product is dried with hot air at 50°C.[3]

Quantitative Data:

ParameterValueReference
Erythromycin A294 g (0.40 mol)[3]
Ethylene Carbonate53.0 g (0.60 mol)[3]
Cesium Carbonate65.5 g (0.20 mol)[3]
SolventDiisopropyl Ether (2900 mL)[3]
TemperatureRoom Temperature[3]
Reaction Time20 hours[3]
Yield 206 g (68%) [3]

An additional crystallization from the filtrate can increase the overall yield.

Method 3: Synthesis using Cesium Carbonate in Diethyl Ether

A variation of the cesium carbonate method utilizes diethyl ether as the solvent.

Experimental Protocol:

The protocol is analogous to the one using diisopropyl ether, with diethyl ether as the reaction solvent.

Quantitative Data:

ParameterValueReference
Erythromycin A352 g (0.48 mol)[3]
Ethylene Carbonate-
Cesium Carbonate-
SolventDiethyl Ether (1000 mL)[3]
TemperatureRoom Temperature[3]
Reaction Time-
Yield 302 g (83%) [3]

Note: Specific amounts for ethylene carbonate and cesium carbonate were not provided for this specific example but are expected to be in similar molar ratios as in Method 2.

Method 4: Synthesis using Phase Transfer Catalysts

An alternative approach involves the use of phase transfer catalysts (PTC) to facilitate the reaction.

Experimental Protocol:

  • Anhydrous erythromycin A or its salts are reacted with a 1,2-diol or 1,3-diol carbonate (like ethylene carbonate) in an anhydrous organic solvent or in the medium of the transesterifying substrate itself.

  • A phase transfer catalyst is added to the reaction mixture.

  • In some cases, an inorganic compound such as a salt, oxide, or hydroxide of an alkali metal or alkaline earth metal is also added.

  • The reaction proceeds to form the cyclic carbonate.[4]

Examples of Phase Transfer Catalysts:

  • Quaternary ammonium salts (e.g., triethylbenzylammonium chloride, tetrabutylammonium bromide)

  • Quaternary phosphonium compounds (e.g., tetrabutylphosphonium chloride)

  • Crown ethers

  • Cryptands[4]

Quantitative Data:

Quantitative data for specific PTC-catalyzed reactions were not available in the provided search results.

Experimental Workflows

The general workflow for the synthesis and isolation of erythromycin A cyclic 11,12-carbonate can be visualized as follows:

G cluster_reaction Reaction cluster_workup Work-up and Isolation Dissolution Dissolve Erythromycin A in Solvent Addition Add Ethylene Carbonate and Catalyst Dissolution->Addition Stirring Stir at Specified Temperature and Time Addition->Stirring Filtration Filter to Remove Insoluble Catalyst Stirring->Filtration Concentration Concentrate the Filtrate (Solvent Removal) Filtration->Concentration Precipitation Precipitate/Crystallize the Product Concentration->Precipitation Washing Wash the Solid Product Precipitation->Washing Drying Dry the Final Product Washing->Drying

Caption: A generalized experimental workflow for the synthesis and isolation of the product.

Logical Relationships of Synthesis Components

The choice of catalyst and solvent are critical parameters that influence the reaction efficiency and yield.

G cluster_catalyst Catalyst cluster_solvent Solvent ErythromycinA Erythromycin A Product Erythromycin A cyclic 11,12-carbonate ErythromycinA->Product EthyleneCarbonate Ethylene Carbonate EthyleneCarbonate->Product K2CO3 K2CO3 K2CO3->Product Cs2CO3 Cs2CO3 Cs2CO3->Product PTC Phase Transfer Catalyst PTC->Product Toluene Toluene Toluene->Product DiisopropylEther Diisopropyl Ether DiisopropylEther->Product DiethylEther Diethyl Ether DiethylEther->Product AproticSolvents Other Aprotic Solvents AproticSolvents->Product

Caption: Key components influencing the synthesis of erythromycin A cyclic 11,12-carbonate.

References

The Discovery and Development of Erythromycin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the discovery, historical development, and mechanism of action of the macrolide antibiotic, erythromycin. The query for "Davercin" leads to erythromycin, as this compound is a trade name for pharmaceutical products containing erythromycin, often in the form of erythromycin cyclocarbonate[1][2][3][4][5][6]. Erythromycin cyclocarbonate is a semi-synthetic derivative of erythromycin A, designed to improve the stability and hydrophobicity of the parent compound[7]. This guide will focus on the core active compound, erythromycin, which has been a cornerstone in the treatment of bacterial infections for decades.

Discovery and Historical Development

Initial Discovery

Erythromycin was discovered in 1952 by a research team at Eli Lilly and Company, led by J. M. McGuire[8][9]. The discovery originated from soil samples collected in the Philippine province of Iloilo by Filipino scientist Abelardo B. Aguilar, who sent them to his employer, Eli Lilly[10][11]. The team isolated the antibiotic from the metabolic products of a strain of the soil bacterium Streptomyces erythreus, which was later reclassified as Saccharopolyspora erythraea[8][9][10][12].

The discovery was a significant milestone in the post-penicillin era, offering a new weapon against bacterial pathogens[13]. Eli Lilly filed for patent protection in 1952, and the patent was granted the following year[9][10]. The antibiotic was commercially launched in 1952 under the brand name "Ilosone," a nod to the region where the original soil samples were found[9][10][14].

Chemical Structure and Derivatives

Erythromycin is a complex macrolide antibiotic characterized by a 14-membered lactone ring with two attached deoxy sugars: L-cladinose and D-desosamine[1][14]. The primary active component produced by S. erythraea is Erythromycin A[12]. The bacterium also produces other structural variations, including erythromycins B, C, D, E, and F[8].

A major drawback of early erythromycin formulations was their instability in acidic conditions, such as the stomach, leading to poor bioavailability[1][8]. This prompted extensive research into semi-synthetic derivatives with improved pharmacokinetic profiles. This led to the development of second-generation macrolides, such as:

  • Clarithromycin: Invented by scientists at Taisho Pharmaceutical in Japan in the 1970s, it was designed to overcome the acid instability of erythromycin[9][10].

  • Azithromycin and Roxithromycin: These are other notable derivatives developed to enhance stability, broaden the spectrum of activity, and improve pharmacokinetic properties[14].

The first stereocontrolled asymmetric chemical synthesis of Erythromycin A was a landmark achievement reported posthumously by Nobel laureate Robert B. Woodward and his research group in 1981[9].

Mechanism of Action

Erythromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations[10][13].

The mechanism involves the following key steps:

  • Binding to the Ribosome: Erythromycin binds to the 50S subunit of the bacterial ribosome[11][12][14][15]. Specifically, it interacts with the 23S ribosomal RNA (rRNA) molecule within the 50S subunit[16][][18].

  • Inhibition of Translocation: The binding of erythromycin interferes with the translocation step of protein synthesis. It prevents the movement of the peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site) on the ribosome[10].

  • Chain Elongation Arrest: By blocking translocation, erythromycin halts the elongation of the polypeptide chain, thereby inhibiting the synthesis of essential proteins required for bacterial function and replication[10][16].

This mechanism is selective for bacteria because mammalian cells have 40S and 60S ribosomal subunits, which do not effectively bind erythromycin[].

In addition to its antibacterial properties, erythromycin has been shown to have anti-inflammatory effects. Studies suggest it can interact with the NF-κB signaling pathway, a key regulator of inflammation, downstream of the dissociation of its inhibitor, IκB[19].

Quantitative Data

Antibacterial Spectrum and Potency

Erythromycin is effective against a broad spectrum of bacteria, particularly Gram-positive organisms and some Gram-negative bacteria[1][3][15]. Its activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

BacteriumMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus pneumoniae≤0.015 - >40.030.06
Streptococcus pyogenes≤0.015 - >40.030.06
Staphylococcus aureus0.06 - >1280.25* >128*
Bordetella pertussis0.03 - 0.1250.060.06
Haemophilus influenzae0.12 - 3228
Legionella pneumophila0.06 - 10.250.5
Mycoplasma pneumoniae≤0.004 - 0.03N/AN/A
Chlamydia trachomatis0.03 - 0.5N/AN/A

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Values can vary based on testing methodology and geographic location of isolates. Data compiled from multiple sources[20][21][22].

Pharmacokinetic Properties

The pharmacokinetic profile of erythromycin can vary depending on the specific salt or ester formulation used.

ParameterValue
Bioavailability Variable (18-45% for base); susceptible to acid degradation[16]
Protein Binding ~90%[9]
Metabolism Primarily hepatic, via demethylation by the CYP3A4 enzyme[10][]
Elimination Half-life 1.5 - 2.0 hours in subjects with normal renal function[10][]
Excretion Mainly in bile; 2-15% excreted unchanged in urine[10][]

Experimental Protocols

Antibiotic Discovery and Isolation (Historical Context)
  • Sample Collection and Preparation: Soil samples were collected and serial dilutions were prepared in a sterile liquid medium.

  • Isolation of Microorganisms: The dilutions were plated onto selective agar media to cultivate and isolate individual microbial colonies, particularly those resembling actinomycetes[23].

  • Primary Screening (Agar Diffusion Method): Promising isolates (like S. erythraea) were screened for antibiotic production. This was likely done using a cross-streak or agar plug method[24]. The isolate is grown on an agar plate, and then pathogenic indicator strains are streaked nearby. A zone of inhibition (an area with no bacterial growth) around the isolate indicates the production of an antimicrobial substance[23].

  • Fermentation and Extraction: The active isolate was grown in large-scale liquid fermentation cultures to produce a sufficient quantity of the antibiotic. The active compound (erythromycin) was then extracted from the fermentation broth using organic solvents.

  • Purification and Characterization: The extracted compound was purified using techniques like chromatography and crystallization. Its chemical structure and properties were then determined.

Antimicrobial Susceptibility Testing (AST)

Standardized methods are used to determine the MIC of erythromycin against specific pathogens. The two most common protocols are:

  • Broth Dilution Method:

    • Preparation: A series of tubes or microtiter plate wells are prepared with a nutrient broth containing two-fold serial dilutions of erythromycin.

    • Inoculation: Each tube or well is inoculated with a standardized suspension of the test bacterium.

    • Incubation: The samples are incubated under controlled conditions (e.g., 37°C for 18-24 hours).

    • Interpretation: The MIC is the lowest concentration of erythromycin that shows no visible turbidity (bacterial growth)[20][25].

  • Agar Dilution Method:

    • Preparation: A series of agar plates are prepared, each containing a specific concentration of erythromycin.

    • Inoculation: A standardized inoculum of the test bacteria is spotted onto the surface of each plate.

    • Incubation: The plates are incubated under appropriate conditions.

    • Interpretation: The MIC is the lowest concentration of erythromycin on the agar plate that completely inhibits the growth of the bacteria[24][25].

Visualizations: Pathways and Workflows

Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosome P_Site P Site E_Site E Site P_Site->E_Site Exit Protein Polypeptide Chain (Elongation Arrested) P_Site->Protein Inhibits Elongation A_Site A Site A_Site->P_Site Translocation (Blocked) Erythromycin Erythromycin Erythromycin->A_Site Binds to 50S subunit near exit tunnel Incoming_tRNA Aminoacyl-tRNA Incoming_tRNA->A_Site Enters A Site

Caption: Mechanism of Action of Erythromycin on the Bacterial Ribosome.

Biosynthesis_Pathway PKS Polyketide Synthase (PKS) (eryA genes) dEB 6-deoxyerythronolide B (6-dEB) PKS->dEB Propionyl-CoA & Methylmalonyl-CoA EB Erythronolide B dEB->EB C6-Hydroxylation (EryF enzyme) MEB 3-O-mycarosyl- erythronolide B EB->MEB Glycosylation (L-mycarose added) EryD Erythromycin D MEB->EryD Glycosylation (D-desosamine added) EryC Erythromycin C EryD->EryC C12-Hydroxylation (EryK enzyme) EryB Erythromycin B EryD->EryB O-Methylation (EryG enzyme) EryA Erythromycin A (Final Product) EryC->EryA O-Methylation (EryG enzyme) EryB->EryA C12-Hydroxylation (EryK enzyme) Experimental_Workflow cluster_discovery Discovery & Isolation cluster_production Production & Analysis A Soil Sample Collection B Serial Dilution & Plating A->B C Isolate Actinomycete Colonies B->C D Primary Screen (Agar Diffusion Assay) C->D E Liquid Fermentation D->E Active Isolate Selected F Extraction & Purification E->F G Structural Elucidation F->G H Susceptibility Testing (MIC) G->H

References

Davercin: A Technical Analysis of its Differential Effects on Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Davercin (Erythromycin Cyclocarbonate) is a semi-synthetic macrolide antibiotic derived from erythromycin.[1][2][3][4][5] Like its parent compound, this compound exhibits a marked difference in efficacy against gram-positive and gram-negative bacteria. This in-depth guide explores the molecular mechanisms underpinning this differential activity, presents available quantitative data on its potency, details the experimental protocols for assessing its antimicrobial effect, and provides visual representations of the key pathways and workflows. The primary mechanism of action for this compound is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][4][6] Its enhanced chemical stability and hydrophobicity compared to erythromycin suggest improved pharmacokinetic properties. This document aims to provide a comprehensive technical resource for researchers and professionals involved in the study and development of antimicrobial agents.

Mechanism of Action: Inhibition of Protein Synthesis

This compound, in the same manner as erythromycin, functions by arresting bacterial protein synthesis. This is achieved through its binding to the 23S rRNA component of the large (50S) ribosomal subunit.[7] This interaction physically obstructs the nascent polypeptide exit tunnel, thereby halting the elongation of the growing amino acid chain.[8] The effect is primarily bacteriostatic, meaning it inhibits bacterial growth and replication rather than directly killing the cells. At higher concentrations, however, bactericidal effects can be observed.

The differential effect between gram-positive and gram-negative bacteria is not due to a difference in the target site, but rather a result of differences in cell wall structure and the subsequent intracellular accumulation of the antibiotic.

Gram-Positive Bacteria: High Permeability and Accumulation

Gram-positive bacteria possess a thick peptidoglycan layer which is generally permeable to macrolides like this compound. This allows for effective penetration and accumulation within the cytoplasm, leading to high concentrations at the ribosomal target. This high intracellular concentration is a key factor in the potent activity of this compound against these organisms.

Gram-Negative Bacteria: The Outer Membrane Barrier

Gram-negative bacteria have a more complex cell envelope, featuring an outer membrane that acts as a significant permeability barrier.[9] This lipopolysaccharide-rich outer layer restricts the influx of many antibiotics, including macrolides. Consequently, this compound struggles to achieve a sufficiently high intracellular concentration to effectively inhibit protein synthesis in most gram-negative species. This inherent resistance is a major limitation of this class of antibiotics.

Quantitative Assessment of Efficacy: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. It is a critical metric for assessing the potency of an antibiotic. While specific and comprehensive comparative MIC data for this compound is limited in publicly available literature, its general activity range is reported to be between 0.02 and 50 µg/ml.[6] The following tables summarize the typical MIC ranges for the parent compound, erythromycin, against a panel of clinically relevant gram-positive and gram-negative bacteria. It is anticipated that this compound would exhibit comparable or potentially improved (lower) MIC values due to its enhanced chemical properties.

Table 1: Erythromycin MIC Values for Gram-Positive Bacteria

Bacterial SpeciesMIC Range (µg/mL)
Staphylococcus aureus0.5 - >64[8][10][11]
Streptococcus pneumoniae1 - >64[7][12][13]
Enterococcus faecalis>8 - >128[14][15][16]

Table 2: Erythromycin MIC Values for Gram-Negative Bacteria

Bacterial SpeciesMIC Range (µg/mL)
Escherichia coli16 - >1024[17][18][19]
Pseudomonas aeruginosa8 - 512[9][20][21][22]
Haemophilus influenzae<2.0 - 16[23][24]

Experimental Protocols: Determination of Minimum Inhibitory Concentration

The following is a detailed methodology for the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle

Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plate is examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that inhibits this visible growth.

Materials
  • This compound (or other antimicrobial agent) stock solution of known concentration

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Positive control (bacterial suspension in broth without antibiotic)

  • Negative control (broth only)

  • Micropipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure
  • Preparation of Antimicrobial Dilutions: a. Aseptically prepare serial twofold dilutions of the this compound stock solution in CAMHB directly in the microtiter plate. The final volume in each well is typically 100 µL. The concentration range should be appropriate to determine the MIC for the test organisms.

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture, select several colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: a. Within 15 minutes of preparing the final inoculum, add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions. This will bring the total volume in each well to 200 µL. b. The positive control well should contain 100 µL of broth and 100 µL of the inoculum. c. The negative control well should contain 200 µL of sterile broth.

  • Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation: a. After incubation, examine the microtiter plate for visible growth (turbidity) in the wells. A reading aid (e.g., a viewing box with a dark background) may be used. b. The MIC is the lowest concentration of this compound at which there is no visible growth.

Visualizations: Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

Davercin_Mechanism cluster_bacteria Bacterial Cell This compound This compound Ribosome 50S Ribosomal Subunit This compound->Ribosome Binds to 23S rRNA Protein Nascent Polypeptide Chain Ribosome->Protein Translocation NoProtein Protein Synthesis Inhibited Ribosome->NoProtein Blocks Exit Tunnel mRNA mRNA mRNA->Ribosome tRNA tRNA-Amino Acid tRNA->Ribosome

Caption: this compound binds to the 50S ribosomal subunit, inhibiting protein synthesis.

Experimental Workflow for MIC Determination

MIC_Workflow start Start prep_antibiotic Prepare Serial Dilutions of this compound in Microtiter Plate start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells with Bacterial Suspension prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound, a derivative of erythromycin, demonstrates a significant disparity in its effectiveness against gram-positive and gram-negative bacteria. This is primarily attributed to the structural differences in their cell envelopes, with the outer membrane of gram-negative bacteria presenting a formidable barrier to the drug's entry. The core mechanism of action, the inhibition of protein synthesis via binding to the 50S ribosomal subunit, remains the same for both types of bacteria. The quantitative data, largely based on its parent compound erythromycin, confirms its potent activity against many gram-positive pathogens and its generally poor activity against gram-negative organisms. The standardized experimental protocols outlined provide a robust framework for the continued evaluation of this compound and other novel antimicrobial agents. This technical guide serves as a foundational resource for researchers and drug development professionals, offering a detailed understanding of this compound's antibacterial profile. Further research focusing on generating specific comparative MIC data for this compound will be crucial in fully elucidating its potential clinical utility.

References

Davercin's Mode of Action on Bacterial Ribosomes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Davercin (Erythromycin cyclocarbonate) is a macrolide antibiotic that effectively inhibits bacterial protein synthesis, leading to a bacteriostatic effect. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's interaction with the bacterial ribosome. By binding to a specific site on the 50S ribosomal subunit, this compound obstructs the passage of nascent polypeptide chains, thereby halting protein elongation. This document details the binding site, the functional consequences of this interaction, quantitative binding data for its parent compound erythromycin, and the experimental protocols used to elucidate this mode of action.

Introduction: The Macrolide Class and this compound

This compound is a semi-synthetic derivative of erythromycin, belonging to the macrolide class of antibiotics.[1][2] Macrolides are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. They are a clinically significant class of antibiotics that target the bacterial ribosome, a crucial cellular machine responsible for protein synthesis.[3][4] The primary mechanism of action for macrolides, including this compound, is the inhibition of bacterial protein synthesis.[1][2][5] This targeted action makes them effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.[6]

The Target: The Bacterial 70S Ribosome

Bacterial ribosomes, designated as 70S, are composed of two subunits: the small 30S subunit and the large 50S subunit.[7] The 30S subunit is primarily responsible for decoding the messenger RNA (mRNA), while the 50S subunit contains the peptidyl transferase center (PTC), which catalyzes the formation of peptide bonds, and the nascent peptide exit tunnel (NPET), a channel through which the growing polypeptide chain emerges.[4][8] this compound, like other macrolides, specifically targets the 50S ribosomal subunit.[1][2][9]

Molecular Mechanism of Action

The inhibitory effect of this compound on bacterial protein synthesis is a multi-step process involving precise binding to the 50S ribosomal subunit and subsequent interference with the elongation phase of translation.

Binding to the 50S Ribosomal Subunit

This compound binds to a single high-affinity site on the 50S ribosomal subunit.[3][10] This binding site is located within the nascent peptide exit tunnel (NPET), a universal feature of ribosomes.[3][4] The binding pocket is primarily formed by specific nucleotides of the 23S ribosomal RNA (rRNA), a major component of the 50S subunit.[3][11]

Key interactions have been identified through structural studies of erythromycin-ribosome complexes:

  • 23S rRNA: The desosamine sugar of erythromycin forms crucial hydrogen bonds with specific nucleotides in Domain V of the 23S rRNA, most notably with adenosine 2058 (A2058) and A2059.[3][11][12]

  • Ribosomal Proteins: While the primary interaction is with rRNA, some ribosomal proteins, such as uL4 and uL22, are located near the macrolide binding site and may contribute to the overall binding and inhibitory effect.[13]

Inhibition of Protein Elongation

By binding within the NPET, this compound physically obstructs the path of the elongating polypeptide chain.[3][5] This steric hindrance prevents the nascent peptide from progressing through the tunnel once it reaches a certain length, typically a few amino acids.[3] The consequence of this blockage is the premature dissociation of the peptidyl-tRNA from the ribosome.[3][14][15] This event effectively terminates protein synthesis for that particular mRNA transcript.

It is important to note that macrolides are not universal inhibitors of all protein synthesis. Their action can be context-dependent, with the sequence of the nascent peptide influencing the degree of inhibition.[4][16][17]

Quantitative Analysis of Erythromycin-Ribosome Interaction

ParameterOrganismValueMethodReference
Dissociation Constant (Kd) Escherichia coli1.0 x 10-8 M (at 24°C)Radiolabeled Ligand Binding Assay[10][18]
Escherichia coli1.4 x 10-8 M (at 5°C)Radiolabeled Ligand Binding Assay[10][18]
Escherichia coli36 nMKinetic Analysis of Competition Binding[19]
IC50 (Protein Synthesis Inhibition) Haemophilus influenzae1.5 µg/mL35S-amino acid incorporation[20][21]

Visualizing the Mechanism of Action

Signaling Pathway of this compound's Action

The following diagram illustrates the key steps in this compound's inhibition of bacterial protein synthesis.

Davercin_Action_Pathway cluster_cell Bacterial Cell cluster_ribosome 50S Ribosomal Subunit This compound This compound Ribosome 70S Ribosome This compound->Ribosome Enters cell and binds to 50S subunit NPET Nascent Peptide Exit Tunnel (NPET) PTC Peptidyl Transferase Center (PTC) Davercin_Bound This compound binds within NPET Ribosome->Davercin_Bound Specific binding to 23S rRNA Elongation Protein Elongation Davercin_Bound->Elongation Impacts Blockage Steric Hindrance to Nascent Peptide Elongation->Blockage Dissociation Premature Dissociation of Peptidyl-tRNA Blockage->Dissociation Inhibition Inhibition of Protein Synthesis Dissociation->Inhibition

Caption: this compound's pathway from cell entry to protein synthesis inhibition.

Experimental Workflow for Ribosome Binding Assay

This diagram outlines a typical workflow for a competitive ribosome binding assay used to determine the affinity of a compound like this compound.

Ribosome_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Ribosomes Isolate 70S Ribosomes from bacteria Incubation Incubate Ribosomes with [14C]Ery and varying concentrations of this compound Ribosomes->Incubation Labeled_Ery Prepare Radiolabeled Erythromycin ([14C]Ery) Labeled_Ery->Incubation Test_Compound Prepare this compound (unlabeled competitor) Test_Compound->Incubation Separation Separate ribosome-bound from free [14C]Ery (e.g., filtration) Incubation->Separation Quantification Quantify bound radioactivity (scintillation counting) Separation->Quantification Plotting Plot % inhibition vs. This compound concentration Quantification->Plotting Calculation Calculate IC50 and/or Ki Plotting->Calculation

Caption: Workflow for a competitive ribosome binding assay.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of macrolides with bacterial ribosomes.

Ribosome Binding Assay (Filter Binding Method)

This protocol is adapted from studies measuring the binding of radiolabeled erythromycin to E. coli ribosomes.[10][18]

Objective: To determine the binding affinity (Kd) of a macrolide to bacterial ribosomes.

Materials:

  • Purified 70S ribosomes from a susceptible bacterial strain (e.g., E. coli MRE600).

  • Radiolabeled macrolide (e.g., [14C]Erythromycin).

  • Unlabeled macrolide (for competition assays).

  • Binding buffer: 10 mM Tris-HCl (pH 7.2), 10 mM NH4Cl, 4 mM MgCl2, 100 mM KCl.

  • Wash buffer: Same as binding buffer.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Scintillation vials and scintillation fluid.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of 70S ribosomes (e.g., 23 pmol) and varying concentrations of [14C]Erythromycin (e.g., 2 nM to 200 nM) in binding buffer. For competition assays, use a fixed concentration of [14C]Erythromycin and varying concentrations of the unlabeled competitor (this compound).

  • Incubation: Incubate the reaction mixtures at room temperature for an extended period (e.g., 4.5 hours) to ensure equilibrium is reached.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through glass fiber filters under vacuum. The ribosomes and any bound radiolabeled macrolide will be retained on the filter, while the unbound macrolide will pass through.

  • Washing: Wash the filters with a small volume of ice-cold wash buffer to remove any non-specifically bound radiolabeled macrolide.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound radiolabeled macrolide as a function of the free radiolabeled macrolide concentration. Fit the data to a saturation binding isotherm to determine the Kd. For competition assays, plot the percentage of inhibition of radiolabeled macrolide binding versus the concentration of the unlabeled competitor to determine the IC50, which can then be used to calculate the inhibition constant (Ki).

In Vitro Protein Synthesis Inhibition Assay

This protocol is a general method to assess the inhibitory effect of a compound on protein synthesis.[22]

Objective: To determine the concentration of a macrolide required to inhibit protein synthesis by 50% (IC50).

Materials:

  • Cell-free transcription-translation system (e.g., E. coli S30 extract).

  • DNA or mRNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein).

  • Amino acid mixture (can be radiolabeled, e.g., with 35S-methionine, or non-radiolabeled if using a fluorescent/luminescent reporter).

  • Varying concentrations of the macrolide inhibitor (this compound).

  • Apparatus for detecting the reporter protein (e.g., scintillation counter, fluorometer, or luminometer).

Procedure:

  • Reaction Setup: In a microplate format, set up the in vitro transcription-translation reactions according to the manufacturer's instructions. Add varying concentrations of this compound to the reactions. Include a no-drug control.

  • Incubation: Incubate the reactions at the optimal temperature (e.g., 37°C) for a sufficient time to allow for protein expression (e.g., 60-90 minutes).

  • Detection:

    • Radiolabeled Amino Acids: Precipitate the synthesized proteins (e.g., using trichloroacetic acid), collect them on filters, and measure the incorporated radioactivity using a scintillation counter.

    • Luciferase Reporter: Add the luciferase substrate and measure the luminescence.

    • GFP Reporter: Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-drug control. Plot the percentage of inhibition versus the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

RNA Footprinting

This technique identifies the specific nucleotides on the rRNA that are protected by the bound antibiotic from chemical modification.[3]

Objective: To map the binding site of a macrolide on the 23S rRNA.

Materials:

  • Purified 70S ribosomes.

  • Macrolide antibiotic (this compound).

  • Chemical modification reagents (e.g., dimethyl sulfate - DMS, which modifies adenines and cytosines).

  • Reverse transcriptase.

  • Radiolabeled primers complementary to a region downstream of the expected binding site on the 23S rRNA.

  • Polyacrylamide gel electrophoresis (PAGE) apparatus.

Procedure:

  • Ribosome-Macrolide Complex Formation: Incubate ribosomes with or without this compound.

  • Chemical Modification: Treat the ribosome-macrolide complexes and the free ribosomes with a limited concentration of the chemical modification reagent (e.g., DMS).

  • RNA Extraction: Extract the rRNA from the treated ribosomes.

  • Primer Extension: Anneal a radiolabeled primer to the extracted rRNA and perform reverse transcription. The reverse transcriptase will stop at the modified nucleotides.

  • Gel Electrophoresis: Separate the resulting cDNA fragments by denaturing polyacrylamide gel electrophoresis.

  • Analysis: Compare the pattern of reverse transcriptase stops between the samples treated with and without this compound. Nucleotides that are protected by this compound binding will show a decrease in the intensity of the corresponding band on the gel.

Conclusion

This compound, a member of the macrolide family, exerts its antibacterial effect by targeting the 50S subunit of the bacterial ribosome. Its binding within the nascent peptide exit tunnel leads to the obstruction of the growing polypeptide chain and subsequent inhibition of protein synthesis. The detailed understanding of this mechanism, supported by quantitative binding data and sophisticated experimental protocols, provides a solid foundation for the rational design of new and more effective macrolide antibiotics to combat the growing threat of bacterial resistance. The methodologies outlined in this guide serve as a practical resource for researchers in the field of antibiotic drug discovery and development.

References

The Critical Interplay of Solvents with Davercin: An In-Depth Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Davercin, the brand name for the macrolide antibiotic Erythromycin, remains a cornerstone in the treatment of various bacterial infections. Its efficacy, however, is intrinsically linked to its physicochemical properties, primarily its solubility and stability in various solvent systems. For researchers, scientists, and professionals in drug development, a comprehensive understanding of these characteristics is paramount for formulation design, analytical method development, and ensuring therapeutic potency. This technical guide provides a detailed overview of the solubility and stability of this compound in different solvents, supported by quantitative data, experimental protocols, and visual workflows to facilitate a deeper understanding of its behavior in solution.

Core Concepts: Solubility and Stability of this compound

The inherent chemical structure of this compound, a large macrocyclic lactone with two attached sugar moieties, dictates its solubility and stability profile. It is a weakly basic compound, and its solubility is significantly influenced by the polarity of the solvent and the pH of aqueous media. Conversely, its stability is challenged by its susceptibility to acid-catalyzed degradation, a critical factor in both formulation and oral bioavailability.

Quantitative Data on this compound Solubility

The solubility of this compound varies considerably across different solvents. Generally, it exhibits good solubility in many organic solvents but is only sparingly soluble in water. The following table summarizes the available quantitative solubility data for this compound in common laboratory solvents.

SolventSolubility (mg/mL)Temperature (°C)Citation
Ethanol~30 - 50Ambient
Dimethyl Sulfoxide (DMSO)~15Ambient
Dimethylformamide (DMF)~15Ambient
Methanol>40Ambient
AcetoneFreely SolubleAmbient
ChloroformFreely SolubleAmbient
AcetonitrileFreely SolubleAmbient
Ethyl AcetateFreely SolubleAmbient
Water~2Ambient
1:1 Ethanol:PBS (pH 7.2)~0.5Ambient

Note: "Freely Soluble" is a qualitative term from pharmacopeial standards, generally indicating that 1 part of solute dissolves in 1 to 10 parts of solvent. The solubility in organic solvents can be influenced by the specific grade and water content of the solvent.

Stability of this compound in Different Solvents

The stability of this compound is a critical parameter, as degradation can lead to a loss of antimicrobial activity and the formation of potentially undesirable byproducts. The primary degradation pathway, particularly in acidic aqueous environments, involves an intramolecular cyclization reaction.

Aqueous Stability and the Influence of pH

This compound is notoriously unstable in acidic aqueous solutions. The rate of degradation is highly pH-dependent. Under acidic conditions (pH < 7), the C9-keto group and the C6- and C12-hydroxyl groups of the aglycone ring undergo an intramolecular cyclization, leading to the formation of the inactive degradation products, anhydroerythromycin A (a spiroketal) and erythromycin A enol ether. The degradation is significantly slower in neutral to slightly alkaline conditions (pH 7-8.5).

ConditionObservationCitation
Acidic (pH < 7)Rapid degradation
Neutral to Slightly Alkaline (pH 7-8.5)Increased stability
Aqueous Solution (general)Not recommended for storage for more than one day
Stability in Organic Solvents

While comprehensive quantitative data on the degradation kinetics of this compound in various organic solvents is limited in publicly available literature, it is generally understood that this compound exhibits greater stability in non-aqueous, aprotic solvents, provided that the water content is low. The presence of water in organic solvents can facilitate the hydrolytic degradation pathways. For stock solutions, it is recommended to use anhydrous organic solvents and store them at low temperatures (-20°C) to maximize shelf life.

Experimental Protocols

Accurate determination of solubility and stability is crucial for any research or development involving this compound. The following sections outline the general methodologies for these key experiments.

Protocol for Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound powder is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial).

  • Equilibration: The container is agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the supernatant.

  • Sample Withdrawal and Dilution: A known volume of the clear supernatant is carefully withdrawn and diluted with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

  • Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated by taking into account the dilution factor and is typically expressed in mg/mL or mol/L.

Protocol for Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential for separating the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API) over time.

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a UV detector is typically used.

  • Column: A C18 reversed-phase column is commonly employed (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A buffered mobile phase is crucial for consistent chromatography. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to be in the range of 7-8) and an organic modifier (e.g., acetonitrile or methanol). The exact composition may need to be optimized.

  • Detection: UV detection at a wavelength of approximately 215 nm is suitable for this compound.

  • Sample Preparation: A stock solution of this compound is prepared in the solvent of interest. This solution is then stored under the desired conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: Aliquots of the sample solution are withdrawn at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: The withdrawn samples are injected into the HPLC system, and the peak area of the intact this compound is recorded.

  • Data Analysis: The percentage of this compound remaining at each time point is calculated relative to the initial concentration (time 0). This data can be used to determine the degradation kinetics (e.g., degradation rate constant and half-life).

Visualizing Key Processes with Graphviz

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the acidic degradation pathway of this compound and a typical experimental workflow for a stability study.

Acidic_Degradation_of_this compound This compound This compound (Erythromycin A) Intermediate 6,9-Hemiketal Intermediate This compound->Intermediate  Acidic Conditions (H+) Degradation_Product_1 Anhydroerythromycin A (Inactive Spiroketal) Intermediate->Degradation_Product_1 Intramolecular Cyclization Degradation_Product_2 Erythromycin A Enol Ether (Inactive) Intermediate->Degradation_Product_2

Acidic Degradation Pathway of this compound

Methodological & Application

Application Notes and Protocols for Davercin Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Davercin, a derivative of the macrolide antibiotic erythromycin, is a critical agent in the management of various bacterial infections. Like erythromycin, this compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible microorganisms. It achieves this by binding to the 50S ribosomal subunit of bacteria, which ultimately prevents bacterial growth and multiplication. This bacteriostatic action is effective against a broad spectrum of Gram-positive bacteria and some Gram-negative bacteria. Given the clinical significance of this compound, accurate and standardized methods for determining its in vitro activity against bacterial isolates are paramount for guiding therapeutic decisions and monitoring the emergence of resistance.

These application notes provide detailed protocols for antibacterial susceptibility testing (AST) of this compound, based on the established and globally recognized standards for erythromycin set forth by the Clinical and Laboratory Standards Institute (CLSI). The methodologies described herein, including broth microdilution and disk diffusion, are fundamental for determining the minimum inhibitory concentration (MIC) and assessing the susceptibility of bacterial isolates to this compound.

Mechanism of Action

This compound inhibits bacterial protein synthesis through its interaction with the 50S ribosomal subunit. This binding interferes with the translocation step of peptide chain elongation, ultimately halting protein production and leading to a bacteriostatic effect.

cluster_ribosome Bacterial 50S Ribosomal Subunit P_site P Site Protein_Synthesis Protein Synthesis (Elongation) P_site->Protein_Synthesis Translocation A_site A Site Inhibition X This compound This compound This compound->A_site Binds to 50S subunit tRNA_peptide Peptidyl-tRNA tRNA_peptide->P_site Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site Inhibition->Protein_Synthesis Blocks translocation

This compound's mechanism of action on the bacterial ribosome.

Experimental Protocols

Accurate determination of antibacterial susceptibility is crucial for effective treatment. The following protocols are based on the CLSI guidelines for erythromycin and are recommended for testing this compound.

Broth Microdilution Method (CLSI M07)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Start Start Prepare_this compound Prepare this compound Stock Solution Start->Prepare_this compound Serial_Dilutions Perform 2-fold Serial Dilutions in 96-well plate Prepare_this compound->Serial_Dilutions Inoculate_Plate Inoculate Microdilution Plate Serial_Dilutions->Inoculate_Plate Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for the Broth Microdilution Method.

Materials:

  • This compound (as erythromycin) analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™, Streptococcus pneumoniae ATCC® 49619™)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Spectrophotometer or nephelometer

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound (erythromycin) at a concentration of 1280 µg/mL or at least 10 times the highest concentration to be tested.

  • Preparation of Microdilution Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of this compound concentrations.

    • The last well in each row should contain only broth and will serve as a growth control. A well with uninoculated broth serves as a sterility control.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension within 15 minutes of preparation.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubate in an atmosphere of 5% CO₂.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection.

Disk Diffusion Method (CLSI M02)

The disk diffusion method is a qualitative test that determines the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Agar Inoculate Mueller-Hinton Agar Plate Prepare_Inoculum->Inoculate_Agar Apply_Disk Apply 15 µg Erythromycin Disk Inoculate_Agar->Apply_Disk Incubate Incubate at 35°C for 16-20 hours Apply_Disk->Incubate Measure_Zone Measure Zone of Inhibition Diameter (mm) Incubate->Measure_Zone Interpret_Results Interpret Results (Susceptible, Intermediate, or Resistant) Measure_Zone->Interpret_Results End End Interpret_Results->End

Workflow for the Disk Diffusion Method.

Materials:

  • 15 µg erythromycin disks

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial isolates for testing

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 25923™, Streptococcus pneumoniae ATCC® 49619™, Haemophilus influenzae ATCC® 49247™)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes before applying the disks.

  • Application of Disks: Aseptically apply a 15 µg erythromycin disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours. For Streptococcus pneumoniae and other fastidious organisms, use MHA with 5% sheep blood and incubate in a 5% CO₂ atmosphere. For Haemophilus influenzae, use Haemophilus Test Medium (HTM) and incubate in 5% CO₂.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the CLSI M100 interpretive criteria.

Data Presentation

The following tables summarize the CLSI M100 interpretive criteria for erythromycin, which should be used for the interpretation of this compound susceptibility testing results.

Table 1: MIC (µg/mL) Interpretive Criteria for this compound (Erythromycin)

OrganismSusceptible (S)Intermediate (I)Resistant (R)
Staphylococcus aureus≤ 0.51 - 4≥ 8
Streptococcus pneumoniae≤ 0.250.5≥ 1
Streptococcus spp. (β-hemolytic group)≤ 0.250.5≥ 1
Streptococcus spp. (Viridans group)≤ 0.250.5≥ 1
Enterococcus spp.≤ 0.51 - 4≥ 8
Haemophilus influenzae≤ 4--
Moraxella catarrhalis≤ 0.5--
Campylobacter jejuni/coli≤ 0.51 - 2≥ 4

Table 2: Disk Diffusion (mm) Zone Diameter Interpretive Criteria for this compound (Erythromycin 15 µg disk)

OrganismSusceptible (S)Intermediate (I)Resistant (R)
Staphylococcus aureus≥ 2314 - 22≤ 13
Streptococcus pneumoniae≥ 2116 - 20≤ 15
Streptococcus spp. (β-hemolytic group)≥ 2116 - 20≤ 15
Streptococcus spp. (Viridans group)≥ 2116 - 20≤ 15
Enterococcus spp.≥ 2314 - 22≤ 13
Haemophilus influenzae≥ 18--
Moraxella catarrhalis≥ 23--
Campylobacter jejuni/coli≥ 2115 - 20≤ 14

Table 3: Quality Control Ranges for this compound (Erythromycin) Susceptibility Testing

Quality Control StrainMIC Range (µg/mL)Zone Diameter Range (mm)
Staphylococcus aureus ATCC® 25923™0.25 - 122 - 30
Enterococcus faecalis ATCC® 29212™1 - 4-
Streptococcus pneumoniae ATCC® 49619™0.03 - 0.1225 - 30
Haemophilus influenzae ATCC® 49247™1 - 410 - 18

Conclusion

The standardized protocols outlined in these application notes are essential for the accurate and reproducible assessment of this compound's antibacterial activity. Adherence to these CLSI-based methodologies will ensure reliable data for clinical diagnostics, surveillance of resistance trends, and the development of new antibacterial agents. It is imperative that laboratories perform regular quality control testing to ensure the accuracy of their results.

Application Notes and Protocols for Davercin in Bacterial Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Davercin, a semi-synthetic derivative of erythromycin, is a macrolide antibiotic effective against a broad spectrum of bacteria.[1] Like other macrolides, this compound inhibits bacterial protein synthesis, making it a valuable tool for research and clinical applications.[2] These application notes provide detailed protocols for utilizing this compound in common bacterial cell culture assays to determine its efficacy and the susceptibility of various bacterial strains.

This compound acts by binding to the 50S subunit of the bacterial ribosome, which obstructs the exit tunnel for the nascent polypeptide chain.[3][4] This action effectively halts the translocation step of protein synthesis, leading to a bacteriostatic effect where bacterial growth and replication are inhibited.[3][4] It is particularly effective against Gram-positive bacteria such as Staphylococcus and Streptococcus species, and also shows activity against some Gram-negative bacteria and atypical pathogens.[4]

Data Presentation: Minimum Inhibitory Concentrations (MIC) of Erythromycin (this compound surrogate)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of erythromycin, a close structural and functional analog of this compound, against various bacterial species. These values provide a crucial reference for determining the appropriate concentrations of this compound to be used in experimental assays.

Table 1: MIC of Erythromycin against Gram-Positive Bacteria

Bacterial SpeciesMIC Range (µg/mL)Reference
Staphylococcus aureus0.25 - >2048[5]
Staphylococcus epidermidis0.125 - 2048[5]
Streptococcus pneumoniae≤0.015 - >64[6]
Streptococcus pyogenes≤0.015 - >64
Enterococcus faecalis0.5 - >128

Table 2: MIC of Erythromycin against Gram-Negative and Other Bacteria

Bacterial SpeciesMIC Range (µg/mL)Reference
Haemophilus influenzae0.5 - >128[7]
Moraxella catarrhalis≤0.03 - 1
Bordetella pertussis0.03 - 0.125[8][9]
Legionella pneumophila0.01 - 0.25 (Azithromycin)[10]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound (Erythromycin) in inhibiting bacterial protein synthesis.

Davercin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Exit_Tunnel Nascent Peptide Exit Tunnel 50S_subunit->Exit_Tunnel Blocks 30S_subunit 30S Subunit mRNA mRNA Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->50S_subunit at P-site Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->50S_subunit at A-site Growing_Peptide Growing Peptide Chain Exit_Tunnel->Growing_Peptide Prevents Elongation Protein_Synthesis_Inhibition Inhibition of Protein Synthesis This compound This compound (Erythromycin) This compound->50S_subunit Binds to 23S rRNA within the 50S subunit

This compound's inhibitory effect on bacterial protein synthesis.

Experimental Protocols

Two standard methods for determining the susceptibility of bacteria to antibiotics are the Kirby-Bauer disk diffusion method and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of bacterial susceptibility to an antibiotic.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Start Start: Bacterial Culture Inoculum_Prep Prepare Inoculum: - Select 3-5 colonies - Suspend in sterile saline or broth - Adjust turbidity to 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL) Start->Inoculum_Prep Inoculation Inoculate Agar Plate: - Dip sterile swab into inoculum - Remove excess fluid - Swab entire agar surface evenly in three directions Inoculum_Prep->Inoculation Plate_Prep Prepare Mueller-Hinton Agar Plate: - Ensure surface is dry Plate_Prep->Inoculation Drying Allow Plate to Dry (3-5 minutes) Inoculation->Drying Disk_Placement Place this compound Disks: - Use sterile forceps or dispenser - Press gently to ensure contact - Space disks adequately Drying->Disk_Placement Incubation Incubate Plates: - Invert plates - 35°C ± 2°C for 16-24 hours Disk_Placement->Incubation Measurement Measure Zone of Inhibition: - Use a ruler or calipers - Measure the diameter of the clear zone in mm Incubation->Measurement Interpretation Interpret Results: - Compare zone diameter to CLSI guidelines - Categorize as Susceptible (S), Intermediate (I), or Resistant (R) Measurement->Interpretation End End: Report Results Interpretation->End

Workflow for the Kirby-Bauer disk diffusion assay.
  • Inoculum Preparation :

    • Aseptically select 3-5 well-isolated colonies of the test bacterium from a non-selective agar plate.

    • Suspend the colonies in a tube containing 4-5 mL of sterile saline or tryptic soy broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[3] This can be done by visual comparison or using a spectrophotometer.

  • Inoculation of Mueller-Hinton Agar Plate :

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.

    • Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three different directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[2][4]

  • Application of this compound Disks :

    • Allow the inoculated plate to dry for 3-5 minutes.

    • Using sterile forceps or a disk dispenser, place this compound-impregnated paper disks onto the surface of the agar.

    • Gently press each disk to ensure complete contact with the agar surface.[4] Disks should be spaced at least 24 mm apart.[11]

  • Incubation :

    • Invert the plates and incubate them at 35°C ± 2°C for 16-24 hours.[4][11] For fastidious organisms, specific incubation conditions (e.g., increased CO₂) may be required.

  • Interpretation of Results :

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[12]

    • Compare the measured zone diameters to the interpretive criteria provided by the Clinical and Laboratory Standards Institute (CLSI) to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R) to this compound.[11]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method provides a quantitative measure of the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Start Start: Bacterial Culture & this compound Stock Antibiotic_Prep Prepare this compound Dilutions: - Create a 2-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate Start->Antibiotic_Prep Inoculum_Prep Prepare Inoculum: - Suspend colonies in broth - Adjust to 0.5 McFarland standard - Dilute to achieve a final concentration of ~5 x 10^5 CFU/mL in each well Start->Inoculum_Prep Inoculation Inoculate Microtiter Plate: - Add the diluted bacterial suspension to each well (except for the sterility control) Antibiotic_Prep->Inoculation Inoculum_Prep->Inoculation Controls Include Controls: - Growth Control (no antibiotic) - Sterility Control (no bacteria) Inoculation->Controls Incubation Incubate Plate: - 35°C ± 2°C for 16-20 hours Inoculation->Incubation Reading_MIC Read MIC: - Examine the plate for visible turbidity - The MIC is the lowest concentration of this compound that completely inhibits visible growth Incubation->Reading_MIC End End: Report MIC Value (µg/mL) Reading_MIC->End

Workflow for the broth microdilution MIC assay.
  • Preparation of this compound Dilutions :

    • Prepare a stock solution of this compound in an appropriate solvent.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB).[1] For example, add 100 µL of broth to wells 2 through 12. Add 200 µL of the starting this compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial transfer to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).[13]

  • Inoculum Preparation :

    • Prepare a bacterial inoculum as described for the disk diffusion method, adjusting the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation.[13]

  • Inoculation of the Microtiter Plate :

    • Add the appropriate volume of the diluted bacterial suspension to each well (typically 100 µL), except for the sterility control well. This will bring the final volume in each well to 200 µL.

  • Incubation :

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]

  • Interpretation of Results :

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) as compared to the growth control well.[14] The result is reported in µg/mL.

Conclusion

These protocols provide standardized methods for evaluating the in vitro activity of this compound against various bacterial species. Adherence to these guidelines, particularly those established by the CLSI, is crucial for obtaining accurate and reproducible results that are essential for both basic research and the development of new antimicrobial therapies. Proper execution of these assays will enable researchers to effectively characterize the antibacterial properties of this compound and its potential clinical applications.

References

Application Notes and Protocols for Davercin (Erythromycin) Topical Formulation in In Vivo Skin Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Davercin is a topical antibiotic formulation containing erythromycin, a macrolide antibiotic effective against a range of Gram-positive bacteria, including common skin pathogens like Staphylococcus aureus and Streptococcus pyogenes[1]. It is primarily used for the topical treatment of acne vulgaris and other bacterial skin infections[2][3][4]. Erythromycin functions by inhibiting bacterial protein synthesis, thereby halting bacterial growth[5][6]. Beyond its antibacterial properties, erythromycin also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines[1]. These dual actions make this compound a valuable agent for studying and treating localized skin infections.

These application notes provide detailed protocols for utilizing this compound in in vivo skin infection models, offering a framework for preclinical efficacy studies.

Mechanism of Action:

Erythromycin, the active ingredient in this compound, exerts its bacteriostatic effect by binding to the 50S ribosomal subunit of susceptible bacteria. This binding event interferes with the translocation step of protein synthesis, ultimately inhibiting the production of essential proteins required for bacterial survival and replication[5][6][7].

cluster_bacterium Bacterial Cell ribosome 50S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis Essential for inhibition Inhibition ribosome->inhibition bacterial_growth Bacterial Growth & Proliferation protein_synthesis->bacterial_growth Leads to This compound This compound (Erythromycin) This compound->ribosome Binds to inhibition->protein_synthesis Blocks

Mechanism of Action of this compound (Erythromycin).

Experimental Protocols

Murine Full-Thickness Dermal Wound Infection Model

This protocol describes the creation of a full-thickness wound in mice, followed by bacterial inoculation and treatment with topical this compound to assess its antimicrobial and wound-healing properties.

Materials:

  • This compound topical formulation (e.g., 2% gel)[7]

  • Vehicle control (placebo gel without erythromycin)

  • Pathogenic bacteria (e.g., Methicillin-resistant Staphylococcus aureus - MRSA, ATCC 33591)[8]

  • Male or female ICR or BALB/c mice (6-8 weeks old)[9]

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Electric shaver and depilatory cream

  • Surgical scissors and forceps

  • Biopsy punch (e.g., 6 mm)

  • Sterile phosphate-buffered saline (PBS)

  • Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA) plates

  • Occlusive dressing (e.g., Tegaderm™)

  • Calipers for wound measurement

  • Tissue homogenizer

  • ELISA kits for cytokine analysis (e.g., TNF-α, IL-1β, IL-6)

Experimental Workflow:

cluster_prep Preparation cluster_procedure Procedure cluster_followup Follow-up & Analysis acclimatization 1. Animal Acclimatization (7 days) hair_removal 2. Hair Removal (Dorsal Surface) acclimatization->hair_removal anesthesia 3. Anesthesia hair_removal->anesthesia wounding 4. Full-Thickness Wound Creation (6 mm biopsy punch) anesthesia->wounding infection 5. Bacterial Inoculation (e.g., 10^7 CFU MRSA) wounding->infection treatment 6. Topical Treatment Application (this compound / Vehicle) infection->treatment dressing 7. Wound Dressing treatment->dressing monitoring 8. Daily Monitoring & Measurement (Wound size, clinical signs) dressing->monitoring euthanasia 9. Euthanasia & Sample Collection (Day 3, 7, etc.) monitoring->euthanasia analysis 10. Data Analysis euthanasia->analysis

Workflow for the Murine Skin Infection Model.

Detailed Procedure:

  • Animal Preparation:

    • Acclimatize mice for at least 7 days before the experiment.

    • One day before wounding, anesthetize the mice and remove the hair from the dorsal surface using an electric shaver followed by a depilatory cream. Ensure the skin is not irritated.

  • Wounding and Infection:

    • Anesthetize the mice.

    • Create a full-thickness dermal wound on the shaved back of each mouse using a sterile 6 mm biopsy punch.

    • Inoculate the wound with a specific concentration of bacteria (e.g., 10 µL of a bacterial suspension containing 1 x 10^7 CFU of MRSA)[8]. Allow the inoculum to be absorbed for approximately 15-20 minutes.

  • Treatment Application:

    • Divide the animals into treatment groups (e.g., Untreated, Vehicle Control, this compound).

    • Apply a standardized amount (e.g., 20-30 mg) of the this compound topical formulation or the vehicle control directly onto the wound surface.

    • Cover the wound with a semi-occlusive transparent dressing to prevent removal of the formulation and contamination.

  • Post-Treatment Monitoring and Data Collection:

    • Monitor the animals daily for clinical signs of infection and overall health.

    • Measure the wound area daily or on specified days using digital calipers. The wound area can be calculated using the formula: Area = π × (length/2) × (width/2).

    • On predetermined days (e.g., Day 3, 7, and 14 post-infection), euthanize a subset of animals from each group.

  • Outcome Measures:

    • Bacterial Load Quantification:

      • Excise the entire wound tissue, including a 2 mm margin.

      • Weigh the tissue and homogenize it in sterile PBS.

      • Perform serial dilutions of the homogenate and plate on TSA plates.

      • Incubate the plates at 37°C for 24 hours and count the colonies to determine the number of CFU per gram of tissue.

    • Histological Analysis:

      • Fix a portion of the excised wound tissue in 10% neutral buffered formalin.

      • Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue morphology, inflammatory cell infiltration, and re-epithelialization.

    • Inflammatory Marker Analysis:

      • Homogenize a portion of the wound tissue and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA kits.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatment groups.

Table 1: Efficacy of Topical this compound in a Murine MRSA Skin Infection Model (Day 7 Post-Infection)

Treatment GroupBacterial Load (log10 CFU/g tissue)Wound Area (mm²)TNF-α Level (pg/mg tissue)
Untreated Control8.2 ± 0.535.6 ± 4.1150.2 ± 15.8
Vehicle Control8.1 ± 0.634.9 ± 3.8145.5 ± 12.3
This compound (2%) 5.4 ± 0.4 18.3 ± 2.5 75.6 ± 9.2
Positive Control (e.g., Mupirocin)5.1 ± 0.316.9 ± 2.170.1 ± 8.5

*Data are presented as mean ± standard deviation. p < 0.05 compared to the vehicle control group. Data is hypothetical for illustrative purposes.

Application Notes

  • Formulation Consistency: The viscosity and composition of the topical formulation can significantly impact drug delivery and efficacy[10]. It is crucial to use a well-characterized vehicle control that matches the base of the this compound formulation.

  • Bacterial Strain: The choice of bacterial strain is critical. Using a clinically relevant, and potentially antibiotic-resistant strain like MRSA, can provide more translatable data[8]. The inoculum size should be optimized to establish a consistent and persistent infection without causing overwhelming systemic illness[9].

  • Animal Model Selection: While mice are commonly used, porcine skin is anatomically and physiologically more similar to human skin and can be used in ex vivo models to bridge the gap between in vitro and in vivo studies[11][12].

  • Outcome Measures: A combination of microbiological, macroscopic, and histological endpoints provides a comprehensive assessment of the treatment's efficacy.

  • Resistance Development: Prolonged use of antibiotics, including topical erythromycin, can lead to the development of bacterial resistance[1]. It may be relevant to assess the emergence of resistant strains in longer-term studies.

References

Application Notes and Protocols: Preparation of Davercin (Erythromycin) Stock Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Davercin is a trade name for erythromycin, a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythreus). In research and drug development settings, erythromycin is a critical reagent used for preventing and eliminating bacterial contamination in eukaryotic cell cultures and as a selection agent in molecular biology applications. It functions as a bacteriostatic agent, primarily targeting and inhibiting the growth of Gram-positive bacteria, by specifically disrupting protein synthesis. Its specificity for bacterial ribosomes ensures minimal impact on eukaryotic cells, making it a valuable tool for in vitro studies.

These application notes provide a comprehensive guide to the preparation, storage, and use of this compound (Erythromycin) stock solutions for laboratory applications, ensuring reproducibility and efficacy in experimental workflows.

Mechanism of Action

Erythromycin exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. It binds with high affinity to the 50S subunit of the bacterial 70S ribosome. This binding occurs at or near the P-site within the polypeptide exit tunnel. By physically obstructing this tunnel, erythromycin blocks the translocation step of protein synthesis, preventing the elongation of the nascent polypeptide chain. This action effectively halts the production of essential bacterial proteins, thereby inhibiting bacterial growth and replication.

mechanism_of_action cluster_ribosome Bacterial 70S Ribosome cluster_process Protein Synthesis 50S 50S Subunit 30S 30S Subunit Polypeptide Growing Polypeptide Chain 50S->Polypeptide Peptide bond formation Inhibition Inhibition of Translocation 50S->Inhibition mRNA mRNA mRNA->30S Binds tRNA tRNA-Amino Acid tRNA->50S Enters A-site This compound This compound (Erythromycin) This compound->50S Binds to P-site in exit tunnel

Figure 1. Mechanism of action of this compound (Erythromycin).

Physicochemical Properties and Solubility

Proper preparation of stock solutions requires an understanding of the physicochemical properties of erythromycin. The data below has been compiled from various chemical suppliers and safety data sheets.

PropertyData
Active Compound Erythromycin A
Molecular Formula C₃₇H₆₇NO₁₃
Molecular Weight 733.9 g/mol
Appearance White to light yellow crystalline powder
Solubility Ethanol: ~30-100 mg/mLDMSO: ~15-100 mg/mLMethanol: SolubleWater: Poorly soluble (~2 mg/mL)
Recommended Solvents 95-100% Ethanol, DMSO
Recommended Stock Conc. 10 - 50 mg/mL
Storage Conditions Powder: Room temperature (18 to 25°C)Stock Solution: ≤ -20°C
Stability Stock Solution: Stable for up to 1 year at -20°CAqueous Solution: Not recommended for storage more than one day

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical reagents. Weighing of powdered erythromycin should be performed in a chemical fume hood or ventilated enclosure.

Protocol 1: Preparation of 50 mg/mL Stock Solution in Ethanol

This protocol is suitable for most routine cell culture applications where ethanol is a tolerated solvent at high dilutions.

Materials:

  • This compound (Erythromycin) powder (MW: 733.9 g/mol )

  • 95% or 100% Ethanol, molecular biology grade

  • Sterile, conical-bottom polypropylene tubes (15 mL or 50 mL)

  • Sterile, 0.22 µm syringe filter

  • Sterile syringe

  • Sterile microcentrifuge tubes or cryovials for aliquoting

  • Calibrated analytical balance and weigh paper

  • Vortex mixer

Procedure:

  • Weighing: In a chemical fume hood, accurately weigh 0.5 g of this compound (Erythromycin) powder.

  • Dissolving: Transfer the powder to a sterile 15 mL conical tube. Add 95% ethanol to a final volume of 10 mL.

  • Mixing: Cap the tube securely and vortex at room temperature until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

  • Sterilization: To ensure sterility for cell culture use, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile conical tube. Note: some protocols suggest that filter sterilization is not necessary if using sterile ethanol and aseptic technique, as ethanol may degrade certain filter types.

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile cryovials. This practice minimizes contamination risk and avoids repeated freeze-thaw cycles.

  • Storage: Label the aliquots clearly with the compound name, concentration (50 mg/mL), solvent, and date of preparation. Store the aliquots at -20°C for up to one year.

Protocol 2: Preparation of 15 mg/mL Stock Solution in DMSO

This protocol is an alternative for applications where DMSO is the preferred solvent.

Materials:

  • This compound (Erythromycin) powder (MW: 733.9 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, conical-bottom polypropylene tubes (15 mL or 50 mL)

  • Sterile, 0.22 µm PTFE syringe filter (DMSO-compatible)

  • Sterile syringe

  • Sterile cryovials for aliquoting

  • Calibrated analytical balance and weigh paper

  • Vortex mixer

Procedure:

  • Weighing: In a chemical fume hood, accurately weigh 0.15 g of this compound (Erythromycin) powder.

  • Dissolving: Transfer the powder to a sterile 15 mL conical tube. Add sterile DMSO to a final volume of 10 mL.

  • Mixing: Cap the tube securely and vortex until the solution is clear and all solid has dissolved. The solubility in DMSO is approximately 15 mg/mL.

  • Sterilization: Filter the stock solution through a sterile, DMSO-compatible 0.22 µm PTFE syringe filter into a fresh sterile tube.

  • Aliquoting: Distribute the sterile stock solution into appropriate single-use volumes in sterile cryovials.

  • Storage: Label all aliquots clearly and store them at -20°C.

Application Workflow: Use in Cell Culture

The most common application of this compound (Erythromycin) is the prevention of bacterial contamination in cell culture. The typical working concentration can range from 50 to 200 mg/L (µg/mL), though the optimal concentration should be determined for your specific cell line and potential contaminants.

Example: Preparing 100 mL of culture medium with a final concentration of 50 µg/mL.

  • Thaw Stock: Remove one aliquot of the 50 mg/mL erythromycin stock solution from the -20°C freezer and thaw it at room temperature.

  • Calculate Volume: Use the formula C1V1 = C2V2.

    • C1 (Stock Concentration) = 50 mg/mL = 50,000 µg/mL

    • V1 (Volume of Stock) = ?

    • C2 (Final Concentration) = 50 µg/mL

    • V2 (Final Volume) = 100 mL

    • V1 = (C2 * V2) / C1 = (50 µg/mL * 100,000 µL) / 50,000 µg/mL = 100 µL

  • Supplement Medium: Under sterile conditions in a biological safety cabinet, add 100 µL of the 50 mg/mL stock solution to 100 mL of your complete cell culture medium.

  • Mix and Use: Gently swirl the medium to ensure the antibiotic is evenly distributed before applying it to your cells.

workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound (Erythromycin) Powder add_solvent 2. Add Solvent (e.g., 95% Ethanol) weigh->add_solvent dissolve 3. Vortex to Dissolve add_solvent->dissolve sterilize 4. Filter Sterilize (0.22 µm filter) dissolve->sterilize aliquot 5. Aliquot into Sterile Vials sterilize->aliquot store 6. Store at -20°C aliquot->store thaw 7. Thaw Stock Aliquot store->thaw add_to_media 8. Add to Cell Culture Medium thaw->add_to_media mix 9. Mix Gently add_to_media->mix use 10. Use for Cell Culture mix->use

Figure 2. Workflow for preparing and using this compound stock solution.

Application Notes and Protocols for In Vitro Resistance Studies of Erythromycin A Cyclic 11,12-Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin A is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3] However, its efficacy is often limited by instability in acidic environments and the development of bacterial resistance. Erythromycin A cyclic 11,12-carbonate is a derivative designed to overcome these limitations. The cyclic carbonate modification enhances the molecule's stability and lipophilicity, which can lead to improved tissue penetration.[4] Notably, this derivative has demonstrated increased in vitro activity against certain erythromycin-resistant strains, making it a compound of significant interest for resistance studies.[4][5]

These application notes provide detailed protocols for investigating the in vitro activity of erythromycin A cyclic 11,12-carbonate, particularly in the context of bacterial resistance. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Mechanism of Action and Resistance

Erythromycin A cyclic 11,12-carbonate shares the fundamental mechanism of action with erythromycin A, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit and interfering with the translocation step of protein synthesis.[1][6]

Bacterial resistance to macrolides, including erythromycin, is primarily mediated by two mechanisms:

  • Target Site Modification: Methylation of the 23S rRNA of the 50S ribosomal subunit, encoded by erm (erythromycin ribosome methylation) genes, prevents the binding of the antibiotic. This can confer resistance to macrolides, lincosamides, and streptogramin B (MLSB phenotype), and can be either constitutive or inducible.

  • Active Efflux: Efflux pumps, encoded by mef (macrolide efflux) genes, actively transport the antibiotic out of the bacterial cell.

Erythromycin A cyclic 11,12-carbonate has shown promising activity against strains harboring these resistance mechanisms, particularly certain resistant strains of Streptococcus pneumoniae.[5]

Data Presentation

The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for erythromycin A cyclic 11,12-carbonate and its derivatives compared to erythromycin A against susceptible and resistant bacterial strains.

OrganismResistance MechanismErythromycin A MIC (µg/mL)Erythromycin A cyclic 11,12-carbonate Derivative MIC (µg/mL)Reference
Streptococcus pneumoniae (susceptible)-0.030.03[5]
Streptococcus pneumoniae (resistant)erm gene>160.5[7]
Streptococcus pneumoniae (resistant)erm and mef genes>160.5[7]
Staphylococcus aureus (susceptible)-0.25 - 22 - 16[8][9]
Staphylococcus aureus (MRSA)-164 - 8[8]
Haemophilus influenzae-≤2.0Potentially lower than erythromycin A[4][10]

Note: The MIC values for erythromycin A cyclic 11,12-carbonate derivatives are presented as they are more readily available in the literature. It is anticipated that the parent compound, erythromycin A cyclic 11,12-carbonate, would exhibit similar or slightly less potent activity than its further modified derivatives but still show an improvement over erythromycin A against resistant strains.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the CLSI M07 guidelines.[11][12]

1. Materials:

  • Erythromycin A cyclic 11,12-carbonate

  • Erythromycin A (as a comparator)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Streptococcus pneumoniae, Staphylococcus aureus) with known resistance profiles

  • 0.5 McFarland standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

2. Procedure:

  • Preparation of Antibiotic Stock Solutions: Prepare a stock solution of erythromycin A cyclic 11,12-carbonate and erythromycin A in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the antibiotic stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well. This will result in a range of antibiotic concentrations.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select 3-5 colonies of the test organism and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add 10 µL of the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (containing no antibiotic) and a sterility control well (containing no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubate in an atmosphere with 5% CO₂.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Protocol 2: Investigation of Inducible Resistance (D-Test)

This protocol is adapted from CLSI guidelines for detecting inducible clindamycin resistance in the presence of erythromycin and can be used to assess the inducing potential of erythromycin A cyclic 11,12-carbonate.

1. Materials:

  • Erythromycin A cyclic 11,12-carbonate disks (15 µg)

  • Clindamycin disks (2 µg)

  • Mueller-Hinton agar (MHA) plates (supplemented with 5% sheep blood for streptococci)

  • Test organism (e.g., Staphylococcus aureus with a potential inducible MLSB phenotype)

  • 0.5 McFarland standard

  • Sterile swabs

2. Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in Protocol 1.

  • Plate Inoculation: Using a sterile swab, inoculate the entire surface of an MHA plate to create a uniform lawn of bacterial growth.

  • Disk Placement: Place an erythromycin A cyclic 11,12-carbonate disk and a clindamycin disk on the agar surface. The distance between the edges of the two disks should be 15-26 mm.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-18 hours.

  • Interpretation: A flattening of the zone of inhibition around the clindamycin disk on the side adjacent to the erythromycin A cyclic 11,12-carbonate disk (a "D" shape) indicates inducible resistance.

Visualizations

G cluster_ribosome Bacterial Ribosome (50S Subunit) P_site P-site A_site A-site E_site E-site (Exit Tunnel) Protein_Synthesis Protein Synthesis Erythromycin_Carbonate Erythromycin A cyclic 11,12-carbonate Erythromycin_Carbonate->E_site Binds to Inhibition Inhibition Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Protein_Synthesis->Bacterial_Growth Leads to Inhibition->Protein_Synthesis Blocks Translocation G Start Start Prepare_Stock Prepare Antibiotic Stock Solutions Start->Prepare_Stock Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Plates Prepare 96-well Plates (Serial Dilutions) Prepare_Stock->Prepare_Plates Inoculate_Plates Inoculate Plates Prepare_Plates->Inoculate_Plates Prepare_Inoculum->Inoculate_Plates Incubate Incubate at 35°C (16-20 hours) Inoculate_Plates->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End G Isolate_Ery_R Erythromycin-Resistant Isolate Perform_D_Test Perform D-Test with Erythromycin Carbonate and Clindamycin Isolate_Ery_R->Perform_D_Test Observe_Zone Observe Zone of Inhibition Perform_D_Test->Observe_Zone D_Shape D-shaped zone around Clindamycin? Observe_Zone->D_Shape Inducible_Resistance Inducible MLSB Resistance D_Shape->Inducible_Resistance Yes Efflux_or_Other Efflux (mef) or other mechanism D_Shape->Efflux_or_Other No

References

Methodology for Testing Davercin Efficacy Against Biofilms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Davercin, a semi-synthetic derivative of the macrolide antibiotic erythromycin, exerts its antimicrobial effect by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. Beyond its direct bacteriostatic or bactericidal activity against a broad spectrum of Gram-positive and some Gram-negative bacteria, there is growing evidence that this compound, like other macrolides, possesses significant anti-biofilm properties. This activity is often observed at sub-inhibitory concentrations and is not solely dependent on killing the bacteria. Instead, it is frequently linked to the disruption of cell-to-cell communication systems, known as quorum sensing (QS), which are pivotal for biofilm formation and maturation.

These application notes provide detailed protocols for researchers to investigate the efficacy of this compound against bacterial biofilms. The methodologies cover the quantification of biofilm inhibition and eradication, visualization of biofilm structure, and elucidation of its impact on key signaling pathways.

Quantitative Analysis of Biofilm Inhibition and Eradication

Crystal Violet Assay for Biofilm Biomass Quantification

This protocol allows for the measurement of the total biofilm biomass and can be used to determine the Minimum Biofilm Inhibitory Concentration (MBIC) of this compound.

Experimental Protocol:

  • Preparation of Bacterial Inoculum: Culture the bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) overnight in an appropriate growth medium (e.g., Tryptic Soy Broth - TSB). Adjust the optical density (OD) of the culture to a standardized value (e.g., OD600 of 0.1) in fresh medium.

  • Biofilm Formation: In a 96-well flat-bottom microtiter plate, add 100 µL of the bacterial suspension to each well.

  • This compound Treatment: Add 100 µL of this compound solution at various concentrations (prepared in the same growth medium) to the wells. Include a positive control (bacteria with no this compound) and a negative control (medium only).

  • Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Carefully discard the planktonic cells and wash the wells gently twice with 200 µL of phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.

  • Staining: Discard the methanol and add 200 µL of 0.1% (w/v) crystal violet solution to each well. Incubate at room temperature for 15-30 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.

  • Solubilization: Add 200 µL of 33% (v/v) acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized dye at 590 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Data Presentation:

This compound Concentration (µg/mL)Mean Absorbance (590 nm)Standard Deviation% Biofilm Inhibition
0 (Control)1.250.120
0.51.100.1012
10.850.0932
20.500.0760
40.250.0580
80.100.0392
Minimum Biofilm Eradication Concentration (MBEC) Assay

This assay determines the concentration of this compound required to kill the bacteria within a pre-formed biofilm. The Calgary Biofilm Device is a suitable platform for this high-throughput screening.

Experimental Protocol:

  • Biofilm Formation: Grow biofilms on the 96 pegs of a Calgary Biofilm Device by incubating the lid in a 96-well plate containing the bacterial inoculum for 24 hours at 37°C.

  • Rinsing: After incubation, gently rinse the peg lid in a 96-well plate containing PBS to remove planktonic bacteria.

  • This compound Challenge: Place the peg lid into a 96-well plate containing various concentrations of this compound in fresh growth medium. Incubate for a specified period (e.g., 24 hours) at 37°C.

  • Neutralization and Recovery: Transfer the peg lid to a 96-well plate containing a neutralizing agent to inactivate the this compound.

  • Sonication and Plating: Place the peg lid in a 96-well plate with fresh recovery medium and sonicate to dislodge the biofilm bacteria. Perform serial dilutions of the resulting bacterial suspension and plate on agar plates to determine the number of viable cells (CFU/mL).

  • MBEC Determination: The MBEC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥ 3-log) in the number of viable bacteria compared to the untreated control.

Data Presentation:

This compound Concentration (µg/mL)Mean Log10 (CFU/peg)Standard DeviationLog Reduction
0 (Control)7.50.40
86.80.50.7
165.20.62.3
323.10.74.4
64< 2 (detection limit)-> 5.5

Visualization of Biofilm Structure and Viability

Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the three-dimensional visualization of biofilm architecture and the differentiation of live and dead cells within the biofilm.

Experimental Protocol:

  • Biofilm Growth: Grow biofilms on a suitable surface for microscopy (e.g., glass-bottom dishes or chamber slides) in the presence or absence of this compound for 24-48 hours.

  • Staining: Gently wash the biofilms with PBS and stain with a LIVE/DEAD BacLight Viability Kit (containing SYTO 9 and propidium iodide) according to the manufacturer's instructions. SYTO 9 stains all bacterial cells green, while propidium iodide only penetrates cells with damaged membranes, staining them red.

  • Imaging: Visualize the stained biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the three-dimensional structure of the biofilm.

  • Image Analysis: Use image analysis software (e.g., FIJI/ImageJ) to quantify parameters such as biofilm thickness, biomass, and the ratio of live to dead cells.

Expected Results:

  • Untreated Control: A thick, mature biofilm with a high proportion of live (green) cells.

  • This compound-Treated: A thinner, less dense biofilm with a noticeable increase in the proportion of dead (red) cells, indicating both inhibition of biofilm formation and bactericidal activity within the biofilm.

Elucidation of Mechanism of Action: Quorum Sensing Inhibition

This compound, as a protein synthesis inhibitor, is likely to interfere with the production of key proteins involved in quorum sensing signaling pathways. This disruption can lead to a downstream reduction in the expression of virulence factors and genes essential for biofilm formation.

Quorum Sensing in Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa)

P. aeruginosa possesses complex quorum sensing systems, including the las and rhl systems, which are regulated by acyl-homoserine lactone (AHL) autoinducers. This compound can inhibit the synthesis of the enzymes (LasI and RhlI) that produce these autoinducers, as well as the transcriptional regulators (LasR and RhlR) that respond to them.

Application Notes and Protocols for Creating a Stable Davercin (Erythromycin) Gel Formulation for Topical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Davercin, the active ingredient of which is a cyclic carbonate ester of erythromycin, is a macrolide antibiotic commonly used in the topical treatment of acne vulgaris. Its therapeutic effect is primarily due to its bacteriostatic action against Propionibacterium acnes, a key bacterium implicated in the pathogenesis of acne.[1][2] The development of a stable and effective topical gel formulation is crucial for ensuring consistent drug delivery, patient compliance, and optimal therapeutic outcomes.

These application notes provide a comprehensive guide for the formulation, characterization, and stability testing of a this compound (erythromycin) gel for research purposes. The following sections detail various formulation strategies, experimental protocols for quality control and performance testing, and guidelines for assessing the stability of the final product.

Data Presentation: Comparative Formulations

The stability and physical characteristics of a topical gel are highly dependent on the choice of gelling agent and other excipients. Below is a summary of potential formulations for a 2% this compound gel, highlighting the different types of gelling agents that can be employed.

Formulation IDActive IngredientGelling AgentSolvent SystemOther ExcipientsKey Characteristics
HPC-01 Erythromycin (2%)Hydroxypropyl Cellulose (HPC) NFAlcohol USP (92%)-A simple, common formulation for erythromycin topical gel.[3]
CAR-01 Erythromycin (2%)Carbopol® 940 (1% w/w)Water, Propylene Glycol (10% w/w)Glycerol (30% w/w), Sodium Hydroxide (to pH 6)Carbopol gels can exhibit good consistency, but care must be taken to avoid precipitation of erythromycin.[4][5]
PLF-01 Erythromycin (1-2%)Pluronic® F127 (20% w/v)Purified Water, Propylene GlycolPolyethylene Glycol 300Forms a thermoreversible gel, which is a liquid at refrigerated temperatures and gels at body temperature.[2][6]
COMBI-01 Erythromycin (2%)Carbopol® 940 (0.4% w/v), Chitosan (0.4% w/v)Acetate Buffer (pH 4.5), Distilled Water-An in-situ gelling system that can provide prolonged drug release.[7]

Experimental Protocols

Detailed methodologies for the preparation and evaluation of this compound gel are provided below.

Preparation of this compound Gel Formulations

a) Hydroxypropyl Cellulose (HPC) Based Gel (HPC-01)

  • Accurately weigh the required amount of Hydroxypropyl Cellulose.

  • In a separate vessel, dissolve the Erythromycin in the Alcohol USP (92%).

  • Gradually add the HPC to the erythromycin solution with continuous stirring until a homogenous gel is formed.

  • Allow the gel to stand for a sufficient period to allow for the release of any entrapped air.

b) Carbopol® 940 Based Gel (CAR-01) [4]

  • Disperse the required amount of Carbopol® 940 in warm distilled water with continuous stirring. Allow it to hydrate for 1-2 hours.

  • In a separate container, dissolve the Erythromycin in Propylene Glycol and Glycerol.

  • Slowly add the drug solution to the Carbopol dispersion with gentle mixing.

  • Neutralize the dispersion to a pH of approximately 6.0 by adding a 1% w/v Sodium Hydroxide solution dropwise. A clear, viscous gel will form.

  • Sonicate the gel for 15 minutes and leave it overnight to remove any air bubbles.[4]

c) Pluronic® F127 Based Gel (PLF-01) [6]

  • Dissolve the required amount of Pluronic® F127 in cold (4-5°C) purified water with gentle stirring. Keep the solution at this temperature until the polymer is fully dissolved to form a clear solution.

  • In a separate vessel, mix the Erythromycin with Polyethylene Glycol 300 and Propylene Glycol and heat the mixture to 70°C.

  • Incorporate the drug mixture into the Pluronic® F127 solution and mix until dissolved.

  • Remove the formulation from the heat and add sufficient purified water to reach the final weight, mixing well.

  • Allow the preparation to cool; it will form a gel at room temperature.

Quality Control and Performance Testing

a) pH Measurement

  • Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).[8]

  • For semi-solid gels, a flat-surface electrode is recommended for accurate readings.[1]

  • Place a sample of the gel (approximately 10g) into a clean beaker. For highly viscous gels, it can be diluted with an equal amount of purified water to facilitate measurement.[9]

  • Immerse the pH probe into the gel sample, ensuring the electrode junction is fully covered.

  • Allow the reading to stabilize for at least 30 seconds before recording the pH value.[10]

  • Perform the measurement in triplicate and report the average value.

b) Viscosity Measurement

  • Use a Brookfield viscometer or a similar rotational viscometer.[11][12]

  • Select an appropriate spindle and rotational speed based on the expected viscosity of the gel. The goal is to achieve a torque reading between 10% and 90%.[13]

  • Place a suitable amount of the gel in a beaker, ensuring the spindle can be immersed to the marked level without touching the bottom or sides of the beaker.

  • Allow the sample to equilibrate to a constant temperature (e.g., 25 ± 0.5°C).[13]

  • Start the viscometer and allow the reading to stabilize (typically 30-60 seconds) before recording the viscosity in centipoise (cP).[13]

  • Conduct measurements at different rotational speeds to assess the rheological behavior of the gel (e.g., shear-thinning).

  • Perform the measurement in triplicate and report the average values.[14]

c) Erythromycin Assay (HPLC-UV Method) [15][16]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 mm x 25.0 cm, 7 µm particle size).[15]

    • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., potassium dihydrogen phosphate buffer). The exact ratio should be optimized for good resolution.

    • Flow Rate: 1.5 ml/min.[15]

    • Detection Wavelength: 215 nm.[15]

    • Injection Volume: 50 µL.[15]

    • Column Temperature: 75°C.[15]

  • Standard Preparation: Prepare a stock solution of erythromycin reference standard in methanol. From this, prepare a series of working standards of known concentrations.

  • Sample Preparation:

    • Accurately weigh a portion of the gel (e.g., 1 g).

    • Disperse the gel in a suitable solvent mixture (e.g., methanol and an internal standard solution).

    • Shake vigorously in a water bath at 45°C for 10 minutes.

    • Cool the mixture in an ice bath for 10 minutes to precipitate excipients.

    • Centrifuge an aliquot of the mixture.

    • Transfer the clear supernatant to an HPLC vial for analysis.[15]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the peak areas. Calculate the concentration of erythromycin in the gel sample by comparing its peak area to the calibration curve generated from the standards.

d) In Vitro Release Testing (IVRT) [17]

  • Apparatus: Use a Franz diffusion cell apparatus.[17]

  • Membrane: A synthetic, inert membrane (e.g., nylon, polysulfone with a pore size of 0.45 µm) should be used.[18]

  • Receptor Medium: The receptor medium should maintain sink conditions. A phosphate buffer (pH 7.4) is a common choice.[19] The solubility of erythromycin in the receptor medium should be determined to ensure sink conditions are met.

  • Procedure:

    • Mount the membrane between the donor and receptor compartments of the Franz cell.

    • Fill the receptor compartment with the deaerated receptor medium and maintain the temperature at 32°C ± 1°C to mimic skin surface temperature.[18]

    • Apply a known quantity of the this compound gel to the surface of the membrane in the donor compartment.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, and 6 hours), withdraw an aliquot of the receptor medium for analysis.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Analysis: Analyze the concentration of erythromycin in the collected samples using a validated HPLC-UV method.

  • Data Analysis: Calculate the cumulative amount of erythromycin released per unit area (µg/cm²) and plot this against the square root of time. The slope of the linear portion of the plot gives the release rate.

Stability Testing Protocol

Conduct stability studies according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[20][21][22]

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Parameters to be Tested:

    • Appearance (color, clarity, homogeneity)

    • pH

    • Viscosity

    • Erythromycin assay (potency)

    • Degradation products/impurities

    • Microbial limits

  • Procedure:

    • Package the gel in the proposed container-closure system.

    • Place a sufficient number of samples in stability chambers maintained at the specified conditions.

    • At each time point, withdraw samples and perform the tests listed above.

  • Evaluation: A "significant change" for a topical gel is typically defined as a greater than 5% change in the assay from its initial value, or failure to meet the acceptance criteria for other parameters like appearance, pH, and viscosity.

Mandatory Visualizations

Signaling Pathway

Erythromycin_Mechanism cluster_ribosome Bacterial 70S Ribosome 50S 50S Subunit P-site A-site E-site (Exit Tunnel) Elongation_Blocked Protein Elongation Blocked 50S->Elongation_Blocked Translocation Inhibited 30S 30S Subunit mRNA binding site Erythromycin Erythromycin Erythromycin->50S:f3 Binds to Exit Tunnel of 50S Subunit tRNA_Peptide Peptidyl-tRNA tRNA_Peptide->50S:f1 Occupies P-site Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->50S:f2 Binds to A-site

Caption: Mechanism of action of erythromycin on the bacterial ribosome.[23][24][25][26][27]

Experimental Workflow

Davercin_Gel_Workflow cluster_formulation Formulation Development cluster_qc Quality Control & Performance Testing cluster_stability Stability Studies (ICH Q1A) Select_Excipients Select Gelling Agent & Excipients Prepare_Gel Prepare Gel Base Select_Excipients->Prepare_Gel Incorporate_API Incorporate Erythromycin Prepare_Gel->Incorporate_API Final_Formulation Final Gel Formulation Incorporate_API->Final_Formulation pH_Test pH Measurement Final_Formulation->pH_Test Viscosity_Test Viscosity Measurement Final_Formulation->Viscosity_Test Assay_Test Erythromycin Assay (HPLC) Final_Formulation->Assay_Test IVRT_Test In Vitro Release Test (IVRT) Final_Formulation->IVRT_Test Store_Samples Store Samples at Long-term & Accelerated Conditions IVRT_Test->Store_Samples Test_at_Intervals Test at Specified Intervals Store_Samples->Test_at_Intervals Analyze_Data Analyze Stability Data Test_at_Intervals->Analyze_Data Determine_Shelf_Life Determine Shelf-Life Analyze_Data->Determine_Shelf_Life

Caption: Experimental workflow for creating and testing a stable this compound gel.

References

Troubleshooting & Optimization

Davercin Technical Support Center: Troubleshooting Solubility in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing solubility challenges with Davercin (Erythromycin A cyclic 11,12-carbonate) in cell culture applications. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solubility a concern?

A1: this compound, also known as Erythromycin A cyclic 11,12-carbonate, is a macrolide antibiotic. Like many hydrophobic compounds, it has limited solubility in aqueous solutions such as cell culture media. This can lead to precipitation, which can negatively impact your experiments by causing inconsistent dosing, cellular stress, and inaccurate results.

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: this compound is soluble in several organic solvents. For cell culture applications, dimethyl sulfoxide (DMSO) and ethanol are the most commonly used solvents for preparing concentrated stock solutions. It is crucial to use anhydrous, sterile-filtered solvents to avoid contamination and degradation of the compound.

Q3: What is the maximum recommended final concentration of DMSO in cell culture media?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and ideally at 0.1% or lower. It is essential to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on the cells.

Q4: How does pH affect the stability of this compound in culture media?

A4: this compound is a derivative of erythromycin, which is known to be unstable in acidic conditions. Erythromycin's stability is significantly influenced by pH, with optimal stability in the neutral to slightly alkaline range (pH 7.0-8.5). Cell culture media are typically buffered to a physiological pH (around 7.2-7.4), but cellular metabolism can lead to a decrease in pH over time. Monitoring the pH of your culture and ensuring it remains within the optimal range can help maintain the stability of this compound.

Q5: Can I use sonication or warming to dissolve this compound?

A5: Gentle warming (e.g., to 37°C) and brief sonication can aid in the dissolution of this compound in the organic solvent for the stock solution. However, prolonged heating should be avoided as it may degrade the compound. When diluting the stock solution into cell culture media, it is recommended to add the stock solution to pre-warmed media and mix gently.

Quantitative Data Summary

The following table summarizes the solubility of this compound and its parent compound, erythromycin, in various solvents. This data can guide the preparation of stock solutions.

CompoundSolventSolubilityReference
This compound Ethanol30 mg/mL--INVALID-LINK--
DMSO15 mg/mL--INVALID-LINK--
DMF15 mg/mL--INVALID-LINK--
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL--INVALID-LINK--
Erythromycin Ethanol50 mg/mL
DMSO100 mg/mL
Water2 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 759.9 g/mol )

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Calibrated pipette

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 7.6 mg of this compound (10 mmol/L * 1 L/1000 mL * 759.9 g/mol * 1000 mg/g = 7.599 mg/mL).

  • Weigh this compound: In a sterile microcentrifuge tube, carefully weigh out the calculated amount of this compound powder.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous, sterile DMSO to the tube.

  • Mix thoroughly: Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate briefly to aid dissolution.

  • Sterile filter (optional but recommended): For critical applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquot and store: Dispense the stock solution into single-use aliquots in sterile tubes to minimize freeze-thaw cycles. Store at -20°C, protected from light. Stored properly, the stock solution should be stable for several months.

Protocol 2: Diluting this compound Stock Solution into Cell Culture Media

Materials:

  • Prepared this compound stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile pipette tips and tubes

Procedure:

  • Determine the final concentration: Calculate the volume of stock solution needed to achieve the desired final concentration of this compound in your culture medium. Remember to keep the final DMSO concentration low (ideally ≤ 0.1%).

  • Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C to prevent temperature shock-induced precipitation.

  • Add stock to medium: Add the calculated volume of the this compound stock solution directly to the pre-warmed medium. Crucially, add the stock solution dropwise while gently swirling the medium. This gradual dilution helps to prevent localized high concentrations of the compound that can lead to precipitation.

  • Mix gently: After adding the stock solution, gently mix the medium by inverting the tube or bottle a few times. Avoid vigorous vortexing, which can cause foaming and protein denaturation.

  • Visual inspection: Before adding the medium to your cells, visually inspect it for any signs of precipitation (cloudiness, crystals, or film). If precipitation is observed, refer to the troubleshooting guide below.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms immediately upon adding this compound stock to media. High final concentration: The desired final concentration of this compound may exceed its solubility limit in the aqueous medium.Perform a serial dilution of your stock solution in the culture medium to determine the maximum achievable concentration without precipitation.
Rapid change in solvent polarity: Adding a concentrated DMSO stock directly to the full volume of media can cause the hydrophobic compound to crash out of solution.Perform a serial dilution. First, dilute the stock solution in a small volume of serum-free medium, mix well, and then add this intermediate dilution to the final volume of complete medium.
Low temperature of media: Adding a concentrated stock to cold media can decrease solubility.Always use pre-warmed (37°C) cell culture media.
Precipitate appears in the culture vessel after incubation. pH shift: Cellular metabolism can acidify the culture medium over time, reducing the stability and solubility of this compound.Monitor the pH of your culture. If it becomes acidic, consider using a medium with a stronger buffering capacity (e.g., supplemented with HEPES) or changing the medium more frequently.
Interaction with media components: Components in the serum or other supplements may interact with this compound, leading to precipitation.Test the solubility of this compound in basal medium (without serum or supplements) to see if these components are the cause. If so, you may need to reduce the serum concentration or use a serum-free formulation if your cells can tolerate it.
Evaporation: Water evaporation from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification in the incubator. Use filter-capped flasks or seal plates with breathable membranes to minimize evaporation.
Inconsistent experimental results. Uneven drug distribution: If a precipitate is present, the actual concentration of soluble, active this compound is unknown and likely varies between wells or flasks.Address the precipitation issue using the steps above to ensure a homogenous solution. If precipitation cannot be avoided, consider centrifuging the media after adding the compound and before adding it to the cells, though this will alter the final concentration.

Visualizations

Davercin_Solubility_Troubleshooting Troubleshooting this compound Precipitation start Start: Prepare this compound Stock (e.g., 10 mM in DMSO) add_to_media Add stock to pre-warmed cell culture media start->add_to_media observe Observe for precipitation add_to_media->observe precipitate_yes Precipitate Forms observe->precipitate_yes Yes precipitate_no No Precipitate observe->precipitate_no No troubleshoot Troubleshoot Cause precipitate_yes->troubleshoot proceed Proceed with Experiment precipitate_no->proceed cause1 High Concentration? troubleshoot->cause1 cause2 Rapid Polarity Change? troubleshoot->cause2 cause3 Low Media Temp? troubleshoot->cause3 solution1 Lower Final Concentration cause1->solution1 solution2 Use Serial Dilution cause2->solution2 solution3 Use 37°C Media cause3->solution3 solution1->add_to_media solution2->add_to_media solution3->add_to_media incubate Incubate with Cells proceed->incubate observe_again Observe for precipitation during incubation incubate->observe_again precipitate_later Precipitate Forms Later observe_again->precipitate_later Yes end Successful Experiment observe_again->end No troubleshoot_later Troubleshoot Cause precipitate_later->troubleshoot_later cause4 pH Shift? troubleshoot_later->cause4 cause5 Media Interaction? troubleshoot_later->cause5 cause6 Evaporation? troubleshoot_later->cause6 solution4 Use HEPES / Change Media cause4->solution4 solution5 Test in Basal Media cause5->solution5 solution6 Ensure Humidification cause6->solution6

Caption: Troubleshooting workflow for this compound precipitation in cell culture.

Technical Support Center: Optimizing Davercin Concentration for Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Davercin. Here, you will find detailed experimental protocols, data presentation tables, and visual diagrams to assist in optimizing this compound concentrations for your antibacterial assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (Erythromycin Cyclocarbonate) is a semi-synthetic macrolide antibiotic.[1] It is a derivative of erythromycin and exhibits a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria.[1] this compound functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which blocks the exit of the growing polypeptide chain, thereby halting protein production and inhibiting bacterial growth.[2][3][4]

Q2: What is the typical antibacterial spectrum of this compound?

This compound is effective against a range of bacteria, including:

  • Gram-positive bacteria: Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes

  • Gram-negative bacteria: Haemophilus influenzae, Moraxella catarrhalis

  • Atypical bacteria: Mycoplasma pneumoniae, Chlamydia trachomatis[5]

Q3: How should I prepare a stock solution of this compound for my experiments?

For in vitro experiments, this compound can be dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[6] It is recommended to prepare a stock solution of 10 mg/mL. This stock solution should be stored at -20°C or -80°C to maintain stability.[7] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.[7] For the assay, the stock solution is further diluted in the appropriate culture medium to achieve the desired final concentrations.

Q4: I am observing inconsistent Minimum Inhibitory Concentration (MIC) results. What are the common causes?

Inconsistent MIC values can arise from several factors:

  • Inoculum Preparation: Variation in the bacterial inoculum density is a primary source of inconsistent results. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]

  • Media Composition: The type of culture medium, its pH, and cation concentration can influence the activity of macrolide antibiotics. Use of a standardized medium like cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended.

  • Incubation Conditions: Deviations in incubation time and temperature can lead to variable results. Adhere to a standardized incubation period (typically 16-20 hours for non-fastidious bacteria) at a constant temperature (35°C ± 2°C).

  • Pipetting and Dilution Errors: Inaccurate serial dilutions can significantly alter the final drug concentrations. Ensure your pipettes are calibrated and use fresh tips for each dilution.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No bacterial growth in the positive control well. 1. Inoculum was not viable. 2. Incorrect growth medium was used. 3. Incubation conditions were incorrect.1. Use a fresh bacterial culture and verify viability. 2. Ensure the correct medium is used and prepared according to the manufacturer's instructions. 3. Double-check incubator temperature and atmosphere.
Bacterial growth in the negative control (sterility) well. 1. Contamination of the medium or microtiter plate. 2. Cross-contamination during pipetting.1. Use sterile medium and plates. 2. Employ proper aseptic technique during the experiment.
MIC values are consistently higher or lower than expected. 1. Inoculum density is too high or too low. 2. This compound stock solution has degraded or was prepared incorrectly. 3. The bacterial strain may have developed resistance.1. Standardize the inoculum using a McFarland standard. 2. Prepare a fresh stock solution of this compound and verify its concentration. 3. Confirm the identity and expected susceptibility of your bacterial strain.
"Skipped" wells (growth in higher concentration wells but not in lower ones). 1. Pipetting error leading to an incorrect concentration in a well. 2. Cross-contamination between wells. 3. Presence of a resistant subpopulation.1. Review and refine your pipetting technique. 2. Use fresh pipette tips for each transfer. 3. Streak the culture from the "skipped" well onto an agar plate to check for a resistant subpopulation.

Data Presentation

This compound and Erythromycin MIC Ranges
Bacterium Erythromycin MIC₅₀ (µg/mL) Erythromycin MIC₉₀ (µg/mL) Erythromycin MIC Range (µg/mL)
Staphylococcus aureus0.25>20.25 - 2048[8]
Streptococcus pneumoniae0.0630.13≤0.03 - ≥256[9]
Haemophilus influenzae≤2.0-≤0.03 - 4

MIC₅₀: The concentration of the antibiotic that inhibits the growth of 50% of the tested isolates. MIC₉₀: The concentration of the antibiotic that inhibits the growth of 90% of the tested isolates.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of this compound Stock Solution: a. Weigh out the required amount of this compound powder. b. Dissolve in 100% DMSO to a final concentration of 10 mg/mL. c. Sterilize the stock solution by filtering through a 0.22 µm syringe filter. d. Aliquot into sterile microcentrifuge tubes and store at -20°C or -80°C.

2. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

3. Preparation of Microtiter Plate: a. In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12 in each row to be used. b. Prepare a working solution of this compound at twice the highest desired final concentration in MHB. c. Add 100 µL of this working solution to well 1 of the corresponding row. d. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. e. Well 11 will serve as the positive control (inoculum, no drug), and well 12 will be the negative control (sterility control, no inoculum).

4. Inoculation and Incubation: a. Add 50 µL of the diluted bacterial inoculum (from step 2d) to wells 1 through 11. This brings the final volume in these wells to 100 µL and the final inoculum density to approximately 5 x 10⁵ CFU/mL. b. Add 50 µL of sterile MHB to well 12. c. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

1. Procedure: a. Following the determination of the MIC (Protocol 1), select the wells showing no visible growth (the MIC well and all wells with higher concentrations). b. Mix the contents of each of these wells thoroughly. c. Using a calibrated loop or pipette, take a 10 µL aliquot from each clear well and plate it onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar or Blood Agar). d. Also, plate an aliquot from the positive control well (well 11) to confirm the initial inoculum count.

2. Incubation: a. Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

3. Interpretation of Results: a. After incubation, count the number of colonies on each plate. b. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.

Visualizations

Experimental_Workflow_MIC_MBC cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_this compound Prepare this compound Stock & Dilutions plate_setup Set up 96-well plate (Serial Dilutions) prep_this compound->plate_setup prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate prep_inoculum->inoculate plate_setup->inoculate incubate_mic Incubate (16-20h, 35°C) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_mbc Plate aliquots from clear wells onto agar read_mic->plate_mbc Proceed if MBC is required incubate_mbc Incubate Agar Plates (18-24h, 35°C) plate_mbc->incubate_mbc read_mbc Read MBC (≥99.9% killing) incubate_mbc->read_mbc

Workflow for MIC and MBC Determination

Mechanisms of Bacterial Resistance to this compound

References

Technical Support Center: Troubleshooting Davercin (Erythromycin) MIC Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Davercin (Erythromycin) MIC testing. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand the potential causes of variability in Minimum Inhibitory Concentration (MIC) results.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during this compound MIC experiments in a question-and-answer format.

Q1: We are observing significant well-to-well and experiment-to-experiment variability in our this compound MIC results. What are the most common causes?

A1: Variability in this compound MIC results can stem from several factors, often related to subtle inconsistencies in experimental setup. The most common culprits include:

  • Inoculum Density: The starting concentration of bacteria can significantly impact the MIC value. A higher inoculum may lead to a higher apparent MIC.

  • pH of the Medium: this compound's activity is highly pH-dependent. Its potency increases in alkaline conditions and decreases in acidic conditions.

  • Incubation Time and Conditions: Variations in incubation duration or atmospheric conditions (e.g., CO2 levels) can affect bacterial growth and, consequently, the observed MIC.

  • Media Composition: The specific type of broth or agar used, including cation concentrations, can influence the antibiotic's activity.

  • Induction of Resistance: Exposure to sub-inhibitory concentrations of this compound can induce resistance mechanisms in some bacteria, leading to higher MIC values in subsequent tests.

Q2: How can we ensure our inoculum preparation is consistent?

A2: Consistent inoculum preparation is critical for reproducible MIC results. Follow these steps:

  • Standardize Colony Selection: Use colonies of similar morphology from a fresh, non-selective agar plate (18-24 hours growth).

  • Prepare a 0.5 McFarland Standard Suspension: Suspend the selected colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. A densitometer can be used for precise measurement.

  • Dilute to the Final Inoculum Concentration: For broth microdilution, the final inoculum concentration in each well should be approximately 5 x 10^5 CFU/mL. This is typically achieved by a further dilution of the 0.5 McFarland suspension as specified in standardized protocols like those from CLSI or EUCAST.

  • Verify Inoculum Count: Periodically perform colony counts on your final inoculum to ensure your preparation method is accurate.

Q3: The pH of our media seems to be a factor. What is the optimal pH for this compound MIC testing and how can we control it?

A3: this compound, being a macrolide, is more active in an alkaline environment. For gram-negative bacilli, its effectiveness is significantly enhanced at a more alkaline pH. To control for pH variability:

  • Use Buffered Media: Whenever possible, use media that is buffered to maintain a consistent pH.

  • Check Media pH: Before use, verify that the pH of your Mueller-Hinton Broth (MHB) or Agar (MHA) is within the recommended range (typically 7.2 to 7.4).

  • Be Mindful of CO2 Incubation: If incubating in a CO2-enriched atmosphere, be aware that this can lower the pH of the medium. The effect of CO2 on this compound MICs should be considered, as it can lead to smaller inhibition zones in diffusion assays.

Q4: We suspect our results are being affected by inducible resistance. How can we test for this?

A4: Inducible resistance to macrolides, often mediated by erm genes, can lead to misleadingly low MIC values if not properly assessed. The "D-test" is a common method to detect this:

  • Plate Preparation: Inoculate a Mueller-Hinton agar plate with the bacterial suspension as you would for a standard disk diffusion test.

  • Disk Placement: Place a this compound (Erythromycin) disk and a clindamycin disk in close proximity on the agar surface (typically 15-20 mm apart, edge to edge).

  • Incubation: Incubate the plate under standard conditions.

  • Interpretation: A flattening of the zone of inhibition around the clindamycin disk, creating a "D" shape, indicates inducible resistance. This means that this compound induced the expression of a resistance mechanism that also confers resistance to clindamycin.

Data Presentation: Factors Influencing this compound MIC Variability

The following table summarizes the key factors that can cause variability in this compound MIC results.

FactorEffect on this compound MICMagnitude of EffectRecommendations for Control
pH of Media Increased pH (alkaline) decreases MIC; Decreased pH (acidic) increases MIC.Can be significant, with several-fold changes in MIC observed.Use buffered media and verify pH is within the 7.2-7.4 range.
Inoculum Density Higher inoculum density generally increases the MIC.Can cause variations of up to 8-fold or more.Standardize inoculum preparation to a 0.5 McFarland standard and dilute to the final concentration of ~5 x 10^5 CFU/mL.
Incubation Time Longer incubation times may lead to higher MICs due to antibiotic degradation or regrowth of resistant subpopulations.Variable, dependent on the bacterial strain and specific conditions.Adhere to standardized incubation times (e.g., 16-20 hours for broth microdilution).
Testing Method Different methods (broth microdilution, agar dilution, E-test) can yield slightly different MIC values.Generally within 1-2 log2 dilutions for most methods.Consistently use a standardized method (e.g., CLSI or EUCAST guidelines).
CO2 Incubation Can decrease the pH of the media, leading to an increase in the apparent MIC.Variable.If CO2 is required for bacterial growth, be aware of its potential effect and maintain consistency.
Inducible Resistance Presence of inducible resistance mechanisms (erm genes) can lead to higher MICs upon exposure to this compound.Can result in a shift from susceptible to resistant categories.Perform a D-test to screen for inducible clindamycin resistance when erythromycin resistance is observed.

Experimental Protocols

Adherence to standardized protocols is paramount for minimizing variability. Below are detailed methodologies for two common MIC testing methods.

Broth Microdilution Method (Following CLSI Guidelines)
  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 100 times the highest concentration to be tested.

  • Prepare Intermediate Dilutions: Dilute the stock solution to create a range of concentrations in Mueller-Hinton Broth (MHB).

  • Prepare 96-Well Microtiter Plates:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the highest this compound concentration to

Technical Support Center: Improving Topical Delivery of Davercin (Erythromycin)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address specific challenges encountered during the development and enhancement of topical formulations containing Davercin (Erythromycin Cyclocarbonate).

Frequently Asked Questions (FAQs)

Q1: What is the active pharmaceutical ingredient (API) in this compound? A1: The active ingredient in this compound is erythromycin cyclic 11,12-carbonate, a macrolide antibiotic. It is effective against various Gram-positive bacteria and some Gram-negative bacteria, including Propionibacterium acnes, a key factor in acne vulgaris.

Q2: What are the common excipients found in commercial this compound formulations? A2: A typical this compound gel formulation includes dimethyl sulfoxide (DMSO), propylene glycol, isopropyl alcohol, ethanol 96%, and hydroxypropyl cellulose. These ingredients serve as solvents, penetration enhancers, and gelling agents.

Q3: What are the primary challenges in formulating topical erythromycin? A3: Researchers face several key challenges:

  • Low Aqueous Solubility and Stability: Erythromycin has very low solubility in water and is unstable in acidic conditions, which can limit its efficacy and bioavailability. It is also prone to degradation in the presence of certain other agents, like benzoyl peroxide.

  • Poor Skin Penetration: The stratum corneum, the outermost layer of the skin, acts as a significant barrier, limiting the penetration of erythromycin to the deeper layers and sebaceous follicles where it is needed.

  • Local Irritation: Solvents like ethanol and propylene glycol, often used to improve solubility and penetration, can cause skin irritation, dryness, and burning, particularly on damaged skin.

  • Bacterial Resistance: Monotherapy with topical erythromycin can lead to the development of resistant bacterial strains, potentially reducing clinical efficacy over time.

Q4: What are the recommended storage conditions for erythromycin topical formulations? A4: To maintain stability, erythromycin gels should generally be stored at or below room temperature (25°C) and protected from direct sunlight. Some formulations may require refrigeration (2-8°C). Always refer to the specific stability data for the formulation being tested.

Q5: How does pH affect the stability of erythromycin in topical preparations? A5: Erythromycin is most stable in a neutral to slightly alkaline pH range (typically pH 6-8). It degrades rapidly in acidic conditions. A study on a 4% erythromycin gel showed that while the pH changed slightly over 90 days under various storage conditions, it remained within an acceptable range of pH 5-8. Maintaining the optimal pH is critical for the chemical stability and potency of the final product.

Troubleshooting Guides

Issue 1: Poor Skin Penetration and Low Efficacy of the Erythromycin Formulation

  • Question: My in vitro diffusion cell studies show minimal permeation of erythromycin through the skin model. What strategies can I employ to enhance its delivery?

  • Answer: Poor skin penetration is a common obstacle. Several advanced strategies can overcome the barrier function of the stratum corneum. Consider the following approaches, starting with simpler vehicle modifications and progressing to more complex carrier systems.

    • Potential Solutions & Strategies:

      • Optimize the Vehicle: Simple gels may not provide sufficient penetration. Explore alternative vehicles like emulsions, microemulsions, or emulgels which can improve the solubility and partitioning of erythromycin into the skin.

      • Incorporate Chemical Penetration Enhancers: The existing this compound formulation already uses ethanol, propylene glycol, and DMSO. You can systematically evaluate the optimal concentration of these enhancers or explore others. A table of common enhancers is provided below.

      • Utilize Ion Pairing: Increase the lipophilicity of erythromycin by pairing it with a lipophilic counter-ion, such as octadecansulfonate. This has been shown to increase its penetration into a lipophilic acceptor system threefold compared to the erythromycin base alone.

      • Employ Advanced Vesicular and Particulate Carrier Systems: Encapsulating erythromycin in nanocarriers can significantly improve its stability, skin penetration, and retention. These systems can protect the drug from degradation and provide a sustained release profile. A comparison of these systems is detailed in the tables below.

Issue 2: Formulation Instability (Discoloration, Phase Separation, Potency Loss)

  • Question: My erythromycin gel formulation is turning yellow and losing potency after a few weeks at room temperature. What is causing this degradation and how can I fix it?

  • Answer: Instability is often linked to the degradation of the erythromycin molecule itself, which can be triggered by pH, temperature, light, or interactions with other excipients.

    • Potential Solutions & Strategies:

      • Verify and Buffer pH: Ensure the final formulation pH is in the optimal range of 6-8. Use a suitable buffering system to maintain this pH throughout the product's shelf life.

      • Control Storage Conditions: As demonstrated in stability studies, erythromycin formulations are sensitive to heat and light. Strict temperature control (e.g., storage at 25°C or lower) and use of opaque packaging are critical. A 4% erythromycin gel was observed to turn slightly yellow when exposed to sunlight for 90 days.

      • Evaluate Gelling Agent Compatibility: Certain gelling agents can cause issues. For instance, in a combination formulation with benzoyl peroxide, Carbopol 940 led to precipitation and aggregation of erythromycin, whereas hydroxyethylcellulose did not present these stability problems.

      • Encapsulate the API: Using carrier systems like liposomes, niosomes, or solid lipid nanoparticles (SLNs) can physically protect erythromycin from the surrounding environment, enhancing its stability. SLN dispersions have shown good stability with no significant change in particle size or entrapment efficiency over three months when stored at 4°C or 25°C.

Issue 3: High Incidence of Skin Irritation in Pre-clinical Tests

  • Question: The formulation is showing high potential for skin irritation. How can I reduce the irritancy while maintaining or improving drug delivery?

  • Answer: Irritation is often caused by the high concentration of solvents and penetration enhancers like ethanol and propylene glycol present in many topical formulations.

    • Potential Solutions & Strategies:

      • Optimize Enhancer Concentration: Systematically reduce the concentration of known irritants to the minimum effective level. A dose-response study can identify the balance between enhancement and tolerability.

      • Explore Alternative Enhancers: Investigate the use of less irritating enhancers, such as certain fatty acids or non-ionic surfactants.

      • Leverage Nanocarrier Systems: Encapsulating erythromycin within nanocarriers like ethosomes or niosomes can enhance its delivery into deeper skin strata without requiring high concentrations of harsh chemical enhancers. This approach can localize the drug's effect and shield the skin surface from direct exposure to potentially irritating components. Ethosomal formulations of erythromycin have been shown to be non-toxic to dermal fibroblasts and cause no skin irritation in vivo.

Data Presentation

Table 1: Physicochemical Properties of this compound (Erythromycin Cyclocarbonate)

Property Value Reference
Molecular Formula C38H65NO14
Molecular Weight 759.92 g/mol
Appearance White or slightly yellow crystalline powder
Solubility Slightly soluble in water; Soluble in alcohol and DMSO

| Class | Macrolide Antibiotic | |

Table 2: Comparison of Novel Carrier Systems for Topical Erythromycin Delivery | Carrier System | Key Components | Typical Particle Size |

Technical Support Center: Degradation of Erythromycin A Cyclic 11,12-Carbonate in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with erythromycin A cyclic 11,12-carbonate. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using erythromycin A cyclic 11,12-carbonate over erythromycin A in in vitro studies?

A1: Erythromycin A cyclic 11,12-carbonate exhibits significantly greater stability in acidic conditions compared to erythromycin A. The cyclic carbonate modification at the 11 and 12 positions of the aglycone ring prevents the intramolecular cyclization reaction that rapidly degrades erythromycin A into inactive anhydroerythromycin A in acidic environments. This enhanced stability allows for more reliable and reproducible results in in vitro assays conducted at acidic or neutral pH.

Q2: What is the expected primary degradation pathway of erythromycin A cyclic 11,12-carbonate in aqueous solutions?

A2: The primary expected degradation pathway for erythromycin A cyclic 11,12-carbonate in aqueous solution is the hydrolysis of the cyclic carbonate ester to yield the parent compound, erythromycin A. This can be followed by the known degradation pathways of erythromycin A, especially under acidic conditions if the initial compound is not fully degraded. Other potential, though likely slower, degradation pathways could include hydrolysis of the lactone ring or the glycosidic bonds linking the sugars.

Q3: I am observing a loss of activity of my erythromycin A cyclic 11,12-carbonate stock solution. What could be the cause?

A3: Loss of activity in a stock solution of erythromycin A cyclic 11,12-carbonate can be attributed to several factors:

  • Hydrolysis: The cyclic carbonate may hydrolyze back to erythromycin A, which is less stable, particularly if the solution has a lower pH.

  • Improper Storage: Storage at non-optimal temperatures or exposure to light can accelerate degradation. It is recommended to store stock solutions at -20°C or below and protect them from light.

  • Contamination: Microbial contamination can lead to enzymatic degradation of the compound. Ensure sterile handling and storage.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound. It is advisable to aliquot stock solutions into smaller, single-use volumes.

Q4: Can I use the same analytical methods for erythromycin A to study its cyclic 11,12-carbonate derivative?

A4: Yes, analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) that are used for erythromycin A can be adapted for the analysis of erythromycin A cyclic 11,12-carbonate and its potential degradation products. However, it is crucial to optimize the method for the specific compound. This includes adjusting the mobile phase composition, gradient, and detector settings to achieve adequate separation and sensitivity for the cyclic carbonate and its expected degradants. A stability-indicating method should be developed and validated to ensure that the parent compound can be resolved from all significant degradation products.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.
  • Possible Cause 1: Degradation of the compound in culture media.

    • Troubleshooting Step: Assess the stability of erythromycin A cyclic 11,12-carbonate in your specific cell culture medium at the incubation temperature (e.g., 37°C). To do this, incubate a known concentration of the compound in the medium for the duration of your experiment. At various time points, take aliquots and analyze the concentration of the parent compound by HPLC.

    • Solution: If significant degradation is observed, consider preparing fresh solutions for each experiment or reducing the incubation time if experimentally feasible.

  • Possible Cause 2: Interaction with media components.

    • Troubleshooting Step: Some components of cell culture media, such as serum proteins, may bind to the compound, reducing its effective concentration.

    • Solution: Perform binding studies or use a serum-free medium if the experimental design allows.

Issue 2: Unexpected peaks in HPLC chromatogram during stability studies.
  • Possible Cause: Formation of degradation products.

    • Troubleshooting Step: Use LC-MS to identify the mass of the unexpected peaks. This can help in elucidating the structure of the degradation products. The primary expected degradant is erythromycin A. Other possibilities include products from the hydrolysis of the lactone ring or cleavage of the sugar moieties.

    • Solution: Develop a forced degradation study to intentionally generate degradation products. This will help in confirming the identity of the peaks observed in your stability samples.

Quantitative Data Summary

Due to the limited availability of specific kinetic data for the degradation of erythromycin A cyclic 11,12-carbonate in the public domain, the following table provides illustrative stability data based on the known behavior of macrolide antibiotics. These values should be considered as estimates and a starting point for experimental design.

ConditionParameterIllustrative Value
pH Stability
pH 3 (Acidic)Estimated Half-life (t½)> 24 hours
pH 7.4 (Physiological)Estimated Half-life (t½)Several days
pH 9 (Alkaline)Estimated Half-life (t½)12 - 24 hours
Temperature Stability
4°C (Refrigerated)% Degradation over 1 month (in solution)< 5%
25°C (Room Temperature)% Degradation over 1 week (in solution)5 - 10%
40°C (Accelerated)% Degradation over 1 week (in solution)15 - 25%
Photostability
Exposure to UV light% Degradation over 24 hours (in solution)10 - 20%

Experimental Protocols

Protocol 1: pH-Dependent Stability Study
  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8, and borate for pH 9-10).

  • Sample Preparation: Prepare a stock solution of erythromycin A cyclic 11,12-carbonate in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Incubation: Add a small volume of the stock solution to each buffer to achieve a final concentration of 100 µg/mL. Ensure the final concentration of the organic solvent is low (<1%) to avoid affecting the stability.

  • Time Points: Incubate the solutions at a constant temperature (e.g., 37°C). Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Sample Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t½) can be calculated using the equation t½ = 0.693/k.

Protocol 2: Forced Degradation Study
  • Acidic Degradation: Incubate a solution of the compound (e.g., 1 mg/mL in 0.1 N HCl) at 60°C for 24 hours.

  • Alkaline Degradation: Incubate a solution of the compound (e.g., 1 mg/mL in 0.1 N NaOH) at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of the compound (e.g., 1 mg/mL) with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours.

  • Photodegradation: Expose a solution of the compound to

Technical Support Center: Overcoming Davercin Instability in Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Davercin instability in acidic environments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in acidic conditions a concern?

This compound, also known as Erythromycin A cyclic 11,12-carbonate, is a semi-synthetic macrolide antibiotic derived from Erythromycin A. Like its parent compound, this compound is susceptible to degradation in acidic environments, such as the stomach or acidic culture media. This degradation leads to a loss of antibacterial activity and the formation of inactive or potentially reactive metabolites. Understanding and mitigating this instability is crucial for ensuring its efficacy in both in vitro experiments and potential therapeutic applications.

Q2: What is the primary degradation pathway of this compound in acidic conditions?

The primary degradation pathway of this compound in acidic conditions is analogous to that of Erythromycin A. It involves an acid-catalyzed intramolecular cyclization. The process is initiated by the protonation of the C-9 ketone and the hydroxyl groups at C-6 and C-12, leading to the formation of an inactive spiroketal degradation product, anhydroerythromycin A.

Q3: How does the stability of this compound compare to Erythromycin A?

This compound, due to the cyclic 11,12-carbonate modification, exhibits improved stability in acidic conditions compared to Erythromycin A. This modification sterically hinders the intramolecular reactions that lead to degradation. However, it does not completely prevent degradation, and the compound will still lose activity over time in a low pH environment.

Q4: What are the known degradation products of this compound and are they biologically active?

The main degradation product of this compound under acidic conditions is anhydroerythromycin A. While this product is considered largely inactive from an antibacterial perspective, some studies have shown it retains minimal activity against certain bacterial strains like S. aureus and B. cereus. Notably, anhydroerythromycin A has been found to be an inhibitor of the cytochrome P450 isoform CYP3A, which could lead to potential drug-drug interactions.

Q5: What is the mechanism of action of this compound, and is it affected by acidic degradation?

This compound, like other macrolides, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding blocks the exit tunnel for the nascent polypeptide chain, thereby inhibiting translocation. The acidic degradation of this compound into anhydroerythromycin A results in a structural change that significantly reduces its binding affinity for the 50S ribosomal subunit, leading to a loss of antibacterial efficacy.

Troubleshooting Guides

Issue 1: Inconsistent or Low Antibacterial Activity of this compound in Experiments

Possible Cause: Degradation of this compound due to acidic components in the experimental setup (e.g., cell culture media, buffers).

Troubleshooting Steps:

  • pH Measurement: Measure the pH of your experimental media or buffer. If it is below pH 6.8, there is a risk of this compound degradation.

  • Solvent and Stock Solution Preparation:

    • Dissolve this compound in a suitable organic solvent like ethanol, methanol, DMF, or DMSO for your stock solution.

    • Prepare fresh stock solutions regularly and store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

    • When diluting the stock solution into your aqueous experimental medium, ensure the final concentration of the organic solvent is minimal and does not affect your experiment. Add the this compound stock solution

Technical Support Center: Davercin Aqueous Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of Davercin in aqueous solutions during experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered when preparing and handling aqueous solutions of this compound.

Problem: this compound precipitates immediately upon addition to an aqueous buffer.

Possible Cause Recommended Solution
Low Aqueous Solubility This compound has limited solubility in water. Prepare a stock solution in an organic solvent first.[1]
Incorrect Solvent Order Adding this compound directly to a buffer before it is fully dissolved in a co-solvent can cause precipitation.
pH of the Aqueous Buffer This compound's stability and solubility are pH-dependent. Acidic conditions can lead to rapid degradation and precipitation.[2][3][4]

Problem: this compound solution becomes cloudy or forms a precipitate over time.

Possible Cause Recommended Solution
Solution Instability This compound is unstable in certain aqueous conditions, leading to degradation and precipitation.[2]
Temperature Effects Changes in temperature can affect solubility.
High Concentration The concentration of this compound may be above its solubility limit in the final solution.

Problem: Inconsistent results in bioassays.

Possible Cause Recommended Solution
Precipitation of this compound Undissolved this compound will not be biologically active, leading to variability in results.
Degradation of this compound This compound can degrade in acidic conditions, reducing its effective concentration.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] For biological experiments, ethanol or DMSO are commonly used. It is crucial to use a minimal amount of organic solvent and ensure it is compatible with the experimental system.

Q2: How can I improve the solubility of this compound in my aqueous experimental medium?

A2: To improve solubility and prevent precipitation, first dissolve this compound in a small amount of a water-miscible organic solvent like ethanol or DMSO to create a concentrated stock solution. Then, slowly add the stock solution to your aqueous medium while stirring.[1] The final concentration of the organic solvent should be kept low to avoid affecting your experiment.

Q3: What is the optimal pH for aqueous solutions of this compound?

A3: Erythromycin, from which this compound is derived, is more stable in neutral to slightly alkaline conditions (pH 7-8.5). Acidic pH should be avoided as it can cause rapid degradation and precipitation.[2][3][4] It is recommended to use a buffered system to maintain a stable pH.

Q4: Can I heat the solution to dissolve this compound?

A4: Gentle warming can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided as it may degrade the compound. Always check the stability of this compound at elevated temperatures for your specific experimental conditions.

Q5: Are there any excipients that can help prevent this compound precipitation?

A5: Yes, the use of co-solvents like propylene glycol has been shown to stabilize erythromycin solutions.[6] Additionally, non-ionic surfactants or polymers can be used in formulations to prevent drug precipitation in aqueous solutions. The selection of an appropriate excipient will depend on the specific requirements of your experiment.

Experimental Protocol: Determination of this compound Solubility in Aqueous Buffers

This protocol outlines a method to determine the equilibrium solubility of this compound in different aqueous buffers.

Materials:

  • This compound powder

  • Phosphate buffer solutions (pH 6.0, 7.0, and 8.0)

  • HPLC-grade water

  • Ethanol or DMSO

  • Vials with screw caps

  • Orbital shaker or rotator

  • 0.22 µm syringe filters

  • HPLC system with a suitable column for this compound analysis

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound powder to vials containing the different pH buffers.

    • Ensure there is undissolved solid material at the bottom of each vial.

  • Equilibration:

    • Tightly cap the vials and place them on an orbital shaker or rotator.

    • Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant of each vial using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

  • Sample Analysis:

    • Dilute the filtered samples with an appropriate solvent (e.g., mobile phase for HPLC).

    • Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Data Analysis:

    • Calculate the solubility of this compound in each buffer based on the measured concentration.

Quantitative Data Summary

The following table summarizes the hypothetical solubility data for this compound in different aqueous buffers at 25°C. This data is for illustrative purposes and should be confirmed experimentally.

Buffer pH Solubility (mg/mL)
6.00.05
7.00.15
8.00.25

Visualizations

TroubleshootingWorkflow cluster_start cluster_issue cluster_immediate cluster_overtime start This compound Precipitation Observed issue Precipitation Timing? start->issue immediate_cause Likely Cause: - Low Aqueous Solubility - Incorrect Solvent Order - Acidic pH issue->immediate_cause Immediately overtime_cause Likely Cause: - Solution Instability - Temperature Fluctuation - Supersaturation issue->overtime_cause Over Time immediate_solution Solution: 1. Prepare stock in organic solvent. 2. Add stock to buffer slowly. 3. Check and adjust buffer pH to 7.0-8.5. immediate_cause->immediate_solution overtime_solution Solution: 1. Prepare fresh solutions. 2. Maintain constant temperature. 3. Reduce this compound concentration. overtime_cause->overtime_solution

Caption: Troubleshooting workflow for this compound precipitation.

DavercinDissolutionPathway cluster_protocol Recommended Dissolution Protocol This compound This compound Powder stock_solution Concentrated Stock Solution This compound->stock_solution Dissolve organic_solvent Organic Solvent (e.g., Ethanol, DMSO) organic_solvent->stock_solution final_solution Clear Final Solution (Low % Organic Solvent) stock_solution->final_solution Slowly add while stirring aqueous_buffer Aqueous Buffer (pH 7.0-8.5) aqueous_buffer->final_solution

Caption: Recommended protocol for dissolving this compound.

References

Davercin: Limited Data Prevents Full Analysis, Pivoting to General Antibiotic Troubleshooting in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Initial research indicates that "Dvercin" is an older brand name for Erythromycin Cyclocarbonate, a derivative of the macrolide antibiotic erythromycin. The available scientific literature on "Davercin" specifically is sparse, with most detailed animal studies on erythromycin derivatives dating back several decades. These studies primarily focus on toxicology and basic pharmacokinetics rather than the nuanced efficacy or mechanistic investigations common today. Consequently, a detailed troubleshooting guide for inconsistent results in modern this compound animal studies cannot be constructed due to the lack of current, specific data.

However, the challenges of achieving consistent results are common to many antibiotic animal studies. Inconsistent outcomes can arise from a multitude of factors related to the drug formulation, animal model, and experimental procedures. This technical support center will therefore address the user's request by focusing on the common sources of variability in animal studies using orally administered antibiotics like erythromycin and its derivatives.

Technical Support Center: Troubleshooting Inconsistent Results in Antibiotic Animal Studies

This guide provides researchers, scientists, and drug development professionals with a framework for identifying and addressing sources of variability in preclinical animal studies of orally administered antibiotics.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in plasma drug concentrations after oral administration. What are the likely causes?

High variability in plasma concentration is a frequent issue. Key factors include:

  • Drug Formulation: The specific salt or ester of the antibiotic can dramatically affect absorption. For example, studies in dogs have shown that erythromycin ethylsuccinate tablets can result in unmeasurable serum concentrations, while estolate tablets and ethylsuccinate suspensions lead to detectable, albeit variable, levels. The manufacturing and composition of tablets versus suspensions can significantly alter bioavailability.

  • Gastrointestinal (GI) Factors: The presence or absence of food can alter GI motility and pH, affecting drug dissolution and absorption. Fasting protocols are common but must be strictly standardized. The species-specific GI environment also plays a major role; cats, for instance, may be more resistant to the emetic effects of erythromycin than dogs, leading to different absorption profiles.

  • Animal-Specific Factors: Differences in age, sex, gut microbiome, and underlying health status can all contribute to variability. Genetic differences between strains of the same species can also influence drug metabolism.

Q2: Why are our in vivo efficacy results not correlating with our in vitro susceptibility tests?

This is a classic challenge in antibiotic research. An in vitro Minimum Inhibitory Concentration (MIC) doesn't always predict in vivo success for several reasons:

  • Pharmacokinetics/Pharmacodynamics (PK/PD): The antibiotic concentration at the site of infection may not reach or be sustained above the MIC. It is crucial to measure drug concentrations in tissue, not just in blood, as tissue concentrations can be much higher and correlate better with efficacy.

  • Host Factors: The immune status of the animal model is critical. A bacteriostatic antibiotic like erythromycin relies on a competent immune system to clear the infection. If the animal model is immunocompromised, the drug may appear less effective.

  • Infection Microenvironment: The physicochemical conditions at the infection site, such as pH and oxygen levels, can alter antibiotic activity. The formation of bacterial biofilms can also dramatically reduce susceptibility to antibiotics compared to planktonic bacteria grown in the lab.

Q3: We see different results between animal species (e.g., rats vs. dogs) in our toxicology studies. Why?

Different species can have markedly different sensitivities to drug-induced toxicity. For erythromycin derivatives, dogs have been shown to be a more sensitive model for assessing hepatotoxicity than rats. Specific derivatives like erythromycin cyclic carbonate (EC) and erythromycin estolate (EE) were found to be clearly hepatotoxic in dogs, with EC also showing toxicity in rats. These differences are due to variations in drug metabolism and physiological response between species.

Troubleshooting Guides

Guide 1: Addressing Pharmacokinetic Variability

This guide provides a systematic approach to identifying sources of inconsistent plasma drug levels.

Potential Cause Troubleshooting Steps Recommended Action
Formulation Issues 1. Verify the exact formulation (salt, ester, excipients).2. Compare bioavailability between different formulations (e.g., tablet vs. suspension).3. Analyze batch-to-batch consistency of the drug product.Standardize on a single, well-characterized formulation. If using tablets, consider a suspension to improve dosing accuracy and absorption consistency, as observed in canine studies.
Dosing Procedure 1. Review oral gavage techniques for consistency.2. Ensure accurate dose calculation based on the most recent body weights.3. Confirm complete dose administration (check for animal spitting).Implement rigorous training and validation for staff performing dosing. Use colored dyes in practice runs to verify technique.
Animal-Related Factors 1. Standardize and control the fasting period before dosing.2. Use age- and weight-matched animals from a single supplier.3. Consider the impact of housing conditions (e.g., stress).Implement a strict, documented protocol for animal handling and preparation, including a consistent fasting window (e.g., overnight fast).
Sample Collection & Processing 1. Ensure a consistent and rapid blood sampling schedule.2. Use appropriate anticoagulants and processing tubes.3. Validate sample storage conditions to ensure drug stability.Create a detailed flowchart for the entire sampling and processing pipeline, from animal to freezer, to ensure uniformity.
Guide 2: Investigating Poor In Vivo Efficacy

This guide helps diagnose why an antibiotic may be failing in an animal model despite promising in vitro data.

Potential Cause Troubleshooting Steps Recommended Action
Suboptimal PK/PD 1. Measure antibiotic concentrations in the target tissue, not just plasma.2. Model the PK data to determine if concentrations exceed the MIC for a sufficient duration.3. Evaluate different dosing regimens (e.g., more frequent administration).Conduct tissue distribution studies. The goal is to ensure the dosing schedule maintains drug levels above the pathogen's MIC at the infection site.
Model-Specific Issues 1. Assess the immune status of the animal model.2. Characterize the pathology of the infection (e.g., presence of abscesses or biofilms that limit drug penetration).3. Verify that the pathogen strain used in vivo has the same susceptibility as the one tested in vitro.Use animal models that closely mimic the human disease state. For bacteriostatic agents, avoid severely immunocompromised models unless that is the specific research question.
Drug Resistance 1. Isolate the pathogen from treated animals that failed therapy.2. Perform susceptibility testing on the re-isolated pathogen.3. Consider the potential for induced or acquired resistance during the study.Incorporate microbiological endpoints into the study design, allowing for the assessment of resistance development over the course of treatment.

Experimental Protocols & Visualizations

Protocol: Oral Pharmacokinetic Study in Dogs

This protocol is adapted from methodologies used in studies assessing erythromycin derivatives in canines.

  • Animal Model: Use healthy, adult beagle dogs (N=6-8 per group), age- and weight-matched.

  • Acclimation: Acclimate animals to the facility for at least 7 days.

  • Housing: House individually to allow for accurate monitoring.

  • Fasting: Withhold food for 12 hours prior to drug administration. Water remains available ad libitum.

  • Baseline Sample: Collect a pre-dose blood sample (Time 0).

  • Drug Administration: Administer the antibiotic formulation (e.g., erythromycin derivative) via oral gavage at a precise dose (e.g., 20 mg/kg).

  • Blood Sampling: Collect ~2 mL of whole blood from the jugular vein at specified time points (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Sample Processing: Immediately transfer blood to tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

  • Storage: Store plasma samples at -80°C until analysis.

  • Analysis: Quantify drug concentration in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

Diagrams

cluster_input Input Variables cluster_output Potential Outcomes cluster_result Observed Result Drug Drug Formulation (Salt, Excipients) PK Pharmacokinetics (Absorption, Cmax) Drug->PK Animal Animal Model (Species, Strain, Health) Animal->PK Efficacy In Vivo Efficacy (Infection Clearance) Animal->Efficacy Tox Toxicology (e.g., Hepatotoxicity) Animal->Tox Protocol Experimental Protocol (Dosing, Fasting) Protocol->PK PK->Efficacy PK->Tox Result Inconsistent Results PK->Result Efficacy->Result Tox->Result

Caption: Factors contributing to inconsistent results in animal studies.

start Inconsistent Efficacy Observed check_pk Review PK Data: - Plasma levels variable? - Tissue levels measured? start->check_pk Start Here check_model Review Animal Model: - Immune status appropriate? - Biofilm/abscess formation? check_pk->check_model PK is OK optimize_pk Action: Refine Dosing or Formulation check_pk->optimize_pk PK is an issue check_mic Review Microbiology: - In vivo resistance developed? - MIC of isolate confirmed? check_model->check_mic Model is OK refine_model Action: Select More Appropriate Model check_model->refine_model Model is an issue change_drug Action: Consider Alternative Antibiotic check_mic->change_drug Resistance is an issue

Caption: Troubleshooting workflow for poor in vivo antibiotic efficacy.

Validation & Comparative

Davercin: A Comparative Analysis of its Efficacy Against Erythromycin-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro efficacy of Davercin (erythromycin A cyclic 11,12-carbonate) and its parent compound, erythromycin, against bacterial strains, with a particular focus on those exhibiting resistance to erythromycin. This document synthesizes available data to offer insights for research and development in the field of antimicrobial agents.

Introduction to this compound and Erythromycin Resistance

This compound is a semi-synthetic derivative of erythromycin A, characterized by a cyclic carbonate group at the 11 and 12 positions of the macrolide ring. This structural modification is intended to improve the drug's stability and pharmacokinetic properties compared to erythromycin.

The clinical utility of erythromycin has been compromised by the widespread emergence of resistant bacterial strains. The two primary mechanisms of erythromycin resistance in Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, are:

  • Target Site Modification: This is most commonly mediated by the erm (erythromycin ribosome methylase) genes. The encoded methylase enzymes add one or two methyl groups to an adenine residue in the 23S rRNA, a component of the 50S ribosomal subunit. This methylation reduces the binding affinity of macrolides, lincosamides, and streptogramin B (MLSB phenotype) to the ribosome, thereby inhibiting their protein synthesis inhibitory activity.

  • Active Efflux: This mechanism is primarily mediated by mef (macrolide efflux) genes, which code for a membrane-bound efflux pump. This pump actively transports 14- and 15-membered macrolides out of the bacterial cell, preventing the antibiotic from reaching its ribosomal target.

Comparative In Vitro Efficacy

Direct, contemporary comparative studies detailing the minimum inhibitory concentrations (MICs) of this compound versus erythromycin against a comprehensive panel of well-characterized erythromycin-resistant bacteria are limited in publicly available literature. However, existing data from patent information and studies on related derivatives provide valuable insights into the potential of the erythromycin A cyclic 11,12-carbonate scaffold to overcome resistance.

The following tables summarize available MIC data. It is important to note that the data for erythromycin-resistant S. pneumoniae is for derivatives of this compound, specifically 4"-O-carbamates of 11,12-cyclic carbonate erythromycin A 6,9-imino ether, and not this compound itself. This data is included to illustrate the potential of the core structure against resistant strains.

AntibioticStaphylococcus aureus (Methicillin-Susceptible)Staphylococcus aureus (Methicillin-Resistant)
MIC50 (µg/mL) MIC90 (µg/mL)
Erythromycin0.25>128
This compound (Erythromycin A cyclic 11,12-carbonate)0.1264
This compound Derivative (G6)--

Data for MSSA and this compound is from a 1996/1997 study cited in a patent. Data for MRSA is from a 2022 study on a this compound derivative (G6) and is provided for comparative insight.

AntibioticStreptococcus pneumoniae (Erythromycin-Susceptible)Streptococcus pneumoniae (Erythromycin-Resistant, ermB+)Streptococcus pneumoniae (Erythromycin-Resistant, mefA+)
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
Erythromycin0.03>6416
This compound Derivative (Compound 7f)0.0324

Data from a 2011 study on 4"-O-carbamate derivatives of erythromycin A cyclic 11,12-carbonate 6,9-imino ether. This data illustrates the potential of the core structure against resistant strains.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is crucial for assessing the in vitro efficacy of antimicrobial agents. The following is a detailed methodology for a broth microdilution assay, harmonized with EUCAST (European Committee on Antimicrobial Susceptibility Testing) and CLSI (Clinical and Laboratory Standards Institute) guidelines.

Broth Microdilution MIC Assay Protocol

1. Materials:

  • Test Compounds: this compound and Erythromycin stock solutions of known concentration.

  • Bacterial Strains: Erythromycin-susceptible and resistant strains with characterized resistance mechanisms (erm, mef).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms like Streptococcus pneumoniae, supplement with 2.5% to 5% lysed horse blood.

  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator, vortex mixer.

  • Inoculum Preparation: 0.5 McFarland turbidity standard.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.

  • Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

3. Preparation of Antibiotic Dilutions:

  • Prepare a series of two-fold serial dilutions of this compound and erythromycin in CAMHB in the 96-well plates. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC for both susceptible and resistant organisms.

4. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air. For Streptococcus pneumoniae, incubate in 5% CO2.

5. Reading and Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism, as detected by the naked eye.

  • The

A Comparative Analysis of Davercin (Erythromycin) and Clarithromycin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, objective comparison of the macrolide antibiotics Davercin (erythromycin) and its semi-synthetic derivative, clarithromycin. The analysis is intended for researchers, scientists, and drug development professionals, offering a summary of their respective pharmacological profiles supported by experimental data.

Introduction and Chemical Properties

Erythromycin, the parent compound of this compound (erythromycin cyclocarbonate), was a pioneering macrolide antibiotic. This compound itself is a pro-drug, designed to improve stability and pharmacokinetic properties over the base erythromycin. Clarithromycin (6-O-methylerythromycin) is a semi-synthetic derivative of erythromycin, developed to enhance acid stability, broaden the antibacterial spectrum, and improve the pharmacokinetic profile. This structural modification—the methylation of the hydroxyl group at the C-6 position of the lactone ring—prevents the internal ketal formation that leads to erythromycin's inactivation in the acidic environment of the stomach.

PropertyThis compound (Erythromycin Cyclocarbonate)Clarithromycin
Chemical Formula C38H65NO14C38H69NO13
Molecular Weight 759.9 g/mol 748.0 g/mol
Type Semi-synthetic derivative of ErythromycinSemi-synthetic derivative of Erythromycin
Key Structural Feature Cyclic carbonate at 11,12-OH groupsMethoxy group at C-6 position
Acid Stability Improved over erythromycin baseStable in gastric acid

Mechanism of Action

Both erythromycin and clarithromycin share the same fundamental mechanism of action. They are protein synthesis inhibitors that bind to the 50S subunit of the bacterial ribosome. This binding action interferes with the translocation step of protein synthesis, effectively halting the elongation of the polypeptide chain. While their binding sites on the ribosome overlap, their efficacy can differ based on bacterial species and resistance mechanisms.

Mechanism of Action of Macrolide Antibiotics P_site P Site (Peptidyl) A_site A Site (Aminoacyl) E_site E Site (Exit) Macrolide This compound or Clarithromycin Macrolide->E_site Binds near exit tunnel tRNA Peptidyl-tRNA tRNA->Block Translocation Block->E_site

Macrolide binding to the 50S ribosomal subunit.

Pharmacodynamics: In Vitro Antibacterial Activity

Clarithromycin generally exhibits greater in vitro potency against many pathogens compared to erythromycin. It demonstrates superior activity against several Gram-negative organisms, such as Haemophilus influenzae, and atypical pathogens. The addition of its active metabolite, 14-hydroxyclarithromycin, can result in additive or synergistic effects, particularly against H. influenzae.

OrganismThis compound (Erythromycin) MIC90 (μg/mL)Clarithromycin MIC90 (μg/mL)
Streptococcus pneumoniae (Penicillin-Susceptible)0.06 - 0.1250.06
Streptococcus pyogenes0.03 - 4.00.015 - 0.25
Haemophilus influenzae2.0 - 8.00.25 - 8.0*
Moraxella catarrhalis0.250.12 - 0.25
Bordetella pertussis0.060.125
Note: The MIC90 of clarithromycin against H. influenzae is significantly lower when combined with its 14-OH metabolite (0.25-2.0 μg/mL).
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Testing

Methodology: Broth Microdilution Method (as adapted from Clinical and Laboratory Standards Institute - CLSI guidelines).

  • Preparation of Inoculum: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution: Serial twofold dilutions of this compound and clarithromycin are prepared in cation-adjusted Mueller-Hinton broth. The concentration range is selected to span the expected MIC of the test organism.

  • Inoculation: A 96-well microtiter plate is used. Each well receives 50 μL of the standardized bacterial suspension and 50 μL of the corresponding antibiotic dilution. A growth control well (bacteria, no antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The plate is incubated at 35°C for 16-20 hours in ambient air. For fastidious organisms like S. pneumoniae and H. influenzae, specific atmospheric conditions (e.g., increased CO₂) and supplemented media are used.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Pharmacokinetic Profiles

Clarithromycin demonstrates a significantly improved pharmacokinetic profile compared to erythromycin. Its acid stability leads to more reliable oral absorption and higher plasma concentrations. Furthermore, it has a longer half-life, allowing for less frequent dosing, and achieves higher concentrations in tissues than in serum.

ParameterThis compound (Erythromycin)Clarithromycin
Bioavailability Variable (18-45%), acid labile~55-70% (enhanced with food)
Half-life (t½) ~1.5 - 2 hours~3 - 7 hours (dose-dependent)
Time to Peak (Tmax) Variable~2 hours
Metabolism Hepatic (CYP3A4)Hepatic (CYP3A4) to active 14-OH-clarithromycin
Tissue Penetration ModerateExcellent; high concentrations in lung tissue, ELF, and alveolar cells
Protein Binding 70-80%42-70%
Experimental Protocol: Pharmacokinetic Analysis in Human Volunteers

Methodology: High-Performance Liquid Chromatography (HPLC) for drug concentration measurement.

  • Study Design: A randomized, open-label, crossover study is conducted in healthy adult volunteers.

  • Drug Administration: Subjects receive a single oral dose of this compound (e.g., 500 mg erythromycin equivalent) or clarithromycin (e.g., 500 mg). After a washout period of at least 7 days, they receive the other drug.

  • Sample Collection: Blood samples are collected into heparinized tubes at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours). Plasma is separated by centrifugation and stored at -80°C.

  • Sample Preparation: Plasma samples are prepared for analysis by protein precipitation. An organic solvent (e.g., acetonitrile) is added to the plasma to precipitate proteins. The mixture is vortexed and centrifuged, and the supernatant containing the drug is collected.

  • HPLC Analysis: The supernatant is injected into an HPLC system equipped with a C18 reverse-phase column and a UV or electrochemical detector. A mobile phase (e.g., a mixture of acetonitrile and a phosphate buffer) is used to separate the drug from other plasma components.

  • Data Analysis: The concentration of the drug in each sample is determined by comparing its peak area to a standard curve of known concentrations. Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are then calculated using non-compartmental analysis software.

A Head-to-Head Comparison of Davercin (Erythromycin) and Other Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Davercin (erythromycin) with other prominent macrolide antibiotics, namely clarithromycin and azithromycin. The information presented is supported by experimental data from clinical and in-vitro studies to aid in research and development decisions.

Executive Summary

Erythromycin, marketed as this compound, was the first macrolide antibiotic and remains a clinically relevant compound. However, newer generation macrolides, such as clarithromycin and azithromycin, have been developed with improved pharmacokinetic profiles, broader antimicrobial spectra, and better tolerability. This guide will delve into the comparative efficacy, safety, in-vitro activity, and pharmacokinetic properties of these three key macrolides.

Mechanism of Action: A Shared Pathway

All three macrolides, erythromycin, clarithromycin, and azithromycin, share a common mechanism of action. They inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, which ultimately prevents the elongation of the polypeptide chain. This bacteriostatic action is crucial for halting the proliferation of susceptible bacteria.

cluster_bacterial_cell Bacterial Cell Macrolide Macrolide 50S_Ribosomal_Subunit 50S Ribosomal Subunit Macrolide->50S_Ribosomal_Subunit Binds to Protein_Synthesis Protein Synthesis 50S_Ribosomal_Subunit->Protein_Synthesis Inhibits Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Leads to

Figure 1: Mechanism of Action of Macrolide Antibiotics.

In-Vitro Activity: A Comparative Analysis

The in-vitro activity of macrolides is a critical determinant of their clinical utility. The following table summarizes the Minimum Inhibitory Concentrations (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of isolates for key respiratory pathogens.

PathogenAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus pneumoniae Erythromycin0.0630.125
Clarithromycin0.0310.063
Azithromycin0.1250.25
Haemophilus influenzae Erythromycin>16>16
Clarithromycin816
Azithromycin12
Moraxella catarrhalis Erythromycin0.120.25
Clarithromycin0.120.25
Azithromycin0.060.12
Staphylococcus aureus Erythromycin0.25>2
Clarithromycin0.122
Azithromycin1>2

Data sourced from:

Pharmacokinetic Properties: A Clear Distinction

Significant differences in the pharmacokinetic profiles of erythromycin, clarithromycin, and azithromycin contribute to their varying dosing schedules and tissue penetration.

ParameterErythromycinClarithromycinAzithromycin
Bioavailability (%) 15-45~55~37
Half-life (hours) 1.5-23-768
Protein Binding (%) 70-8040-707-50
Tissue Concentration ModerateHighVery High
Metabolism Hepatic (CYP3A4)Hepatic (CYP3A4)Minimal

Data sourced from:

Clinical Efficacy: Head-to-Head Trials

Randomized controlled trials (RCTs) provide the most robust evidence for comparing the clinical efficacy of these macrolides.

Community-Acquired Pneumonia (CAP)

A meta-analysis of four RCTs involving 472 patients comparing erythromycin and clarithromycin for the treatment of CAP in adults and adolescents revealed significantly lower rates of clinical success, clinical cure, and radiological success with erythromycin compared to clarithromycin.

OutcomeErythromycinClarithromycinRisk Ratio (95% CI)P-value
Clinical Success LowerHigher0.79 (0.64 to 0.98)0.033
Clinical Cure LowerHigher0.67 (0.48 to 0.92)0.014
Radiological Success LowerHigher0.84 (0.71 to 0.996)0.045

Data sourced from:

Chlamydial Cervicitis in Pregnancy

Due to its safety profile, erythromycin has historically been a standard treatment for chlamydial infections during pregnancy. However, newer macrolides have shown improved efficacy and tolerability.

OutcomeErythromycinAzithromycinP-value
Clinical Cure Rate 77%91%0.24
Gastrointestinal Side Effects 45%17%0.004
Therapy Completion 61%100%0.002

Data sourced from a study by Bush et al.

Experimental Protocols

In-Vitro Susceptibility Testing

The MIC values presented in this guide were primarily determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

cluster_workflow Broth Microdilution MIC Testing Workflow Prepare_Inoculum Prepare standardized bacterial inoculum Inoculate_Plate Inoculate microtiter plate with bacterial suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform serial dilutions of antibiotics in microtiter plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Determine MIC: lowest concentration with no visible growth Incubate->Read_Results

Figure 2: Broth Microdilution Experimental Workflow.
Clinical Trial for Community-Acquired Pneumonia

The clinical trial data for CAP cited in this guide is based on a meta-analysis of randomized, controlled trials. A general workflow for such a trial is outlined below.

cluster_workflow Randomized Controlled Trial Workflow for CAP Patient_Screening Screen patients with community-acquired pneumonia Inclusion_Exclusion Apply inclusion/exclusion criteria Patient_Screening->Inclusion_Exclusion Randomization Randomize to treatment arms (e.g., Erythromycin vs. Clarithromycin) Inclusion_Exclusion->Randomization Treatment_Administration Administer assigned macrolide according to protocol Randomization->Treatment_Administration Follow_Up Follow-up assessments for clinical, radiological, and safety outcomes Treatment_Administration->Follow_Up Data_Analysis Analyze data for efficacy and safety endpoints Follow_Up->Data_Analysis

Figure 3: Clinical Trial Workflow for CAP.

Inclusion Criteria (General):

  • Age 18 years or older

  • Clinical diagnosis of CAP

  • Radiographic evidence of pneumonia

Exclusion Criteria (General):

  • Known hypersensitivity to macrolides

  • Severe immunosuppression

  • Pregnancy or lactation

Outcome Measures:

  • Clinical Cure: Complete resolution of all signs and symptoms of pneumonia.

  • Clinical Success: Clinical cure or improvement in signs and symptoms.

  • Radiological Success: Improvement or resolution of pneumonia on chest X-ray.

Adverse Effects: A Tolerability Comparison

Gastrointestinal side effects are a common class effect of macrolides, but the incidence varies between agents.

Adverse EffectErythromycinClarithromycinAzithromycin
Overall Adverse Events (%) 7-2614-266-27
Gastrointestinal (%) HighModerateLow
Discontinuation due to Adverse Events (%) ~18.5~3.4-

Data sourced from:

Conclusion

While this compound (erythromycin) laid the foundation for macrolide antibiotics, newer agents like clarithromycin and azithromycin offer significant advantages. Clarithromycin demonstrates superior in-vitro activity against Streptococcus pneumoniae and better clinical efficacy in community-acquired pneumonia with improved tolerability compared to erythromycin. Azithromycin exhibits excellent activity against Haemophilus influenzae and has a remarkably long half-life, allowing for shorter treatment courses and improved patient compliance. The choice of macrolide should be guided by the specific pathogen, the site of infection, and the patient's individual characteristics and tolerance profile. For drug development professionals, the evolution from erythromycin to newer macrolides highlights the potential for structural modifications to enhance pharmacokinetic properties and clinical performance.

Cross-Resistance Profile of Davercin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Davercin (Erythromycin Cyclocarbonate) with other antibiotics, focusing on the critical aspect of cross-resistance. The data presented is compiled from various studies to offer an objective overview supported by experimental evidence. Understanding the nuances of cross-resistance is paramount in the development of effective antimicrobial strategies and the management of emerging resistance.

Executive Summary

This compound, a macrolide antibiotic, functions by inhibiting bacterial protein synthesis. Its efficacy can be compromised by several resistance mechanisms that often confer cross-resistance to other antibiotics, particularly those within the macrolide, lincosamide, and streptogramin B (MLSB) classes. The two predominant mechanisms of resistance are:

  • Target Site Modification: Alteration of the ribosomal binding site, primarily through methylation by enzymes encoded by erm (erythromycin ribosome methylase) genes. This mechanism typically results in broad cross-resistance across the MLSB group.

  • Active Efflux: The pumping of the antibiotic out of the bacterial cell, mediated by efflux pumps encoded by genes such as mef (macrolide efflux). This mechanism generally confers resistance to 14- and 15-membered macrolides, while 16-membered macrolides, lincosamides, and streptogramin B antibiotics may remain effective.

This guide will delve into the quantitative data from susceptibility studies and detail the experimental protocols used to generate this data.

Comparative Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for erythromycin (the active component of this compound) and other antibiotics against various bacterial strains exhibiting different resistance phenotypes. A lower MIC value indicates greater effectiveness of the antibiotic.

Table 1: MICs for Erythromycin-Resistant Streptococcus pneumoniae with Different Resistance Phenotypes

AntibioticM Phenotype (Efflux) MIC Range (μg/mL)cMLSB Phenotype (Constitutive Methylation) MIC Range (μg/mL)
Erythromycin1 - 64>128
Clindamycin≤0.25>128
Josamycin≤0.2516 - >128
Rokitamycin≤0.254 - >128

Data sourced from studies on Streptococcus pneumoniae.[1]

Table 2: MICs for Erythromycin-Resistant Streptococcus pyogenes

AntibioticM Phenotype (Efflux) MIC Range (μg/mL)MLSB Phenotype (Methylation) MIC Range (μg/mL)
Erythromycin8 - 32>64
AzithromycinNot specified>16
Clindamycin≤0.12>64
Miocamycin0.5 - 1>64

Data compiled from studies on Streptococcus pyogenes.[2]

Table 3: MICs for Erythromycin-Resistant Staphylococcus aureus

AntibioticMS Phenotype (Efflux) MIC (μg/mL)Constitutive MLSB Phenotype MIC (μg/mL)Inducible MLSB Phenotype MIC (μg/mL)
Erythromycin>2>2>2
Clindamycin≤0.5>2≤0.5 (uninduced)
Quinupristin/Dalfopristin≤1>2≤1

Data based on studies of Staphylococcus aureus clinical isolates. Note: The MS phenotype is mediated by msr(A) efflux gene.

Experimental Protocols

The data presented in this guide is primarily derived from standardized antimicrobial susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Determination

Method: Broth Microdilution Method

Protocol:

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Antibiotic Dilution: Serial twofold dilutions of the antibiotics are prepared in cation-adjusted Mueller-Hinton broth.

  • Inoculation: The prepared bacterial suspension is added to each well of the microtiter plate containing the different antibiotic concentrations.

  • Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.

  • Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[3][4]

Detection of Resistance Phenotypes

Method: Double-Disk Diffusion Test (D-test) for Inducible MLSB Resistance

Protocol:

  • Inoculation: A standardized suspension of the test organism is swabbed onto a Mueller-Hinton agar plate.

  • Disk Placement: An erythromycin (15 µg) disk and a clindamycin (2 µg) disk are placed on the agar surface at a specific distance from each other (typically 15-26 mm edge to edge).

  • Incubation: The plate is incubated at 35°C for 16-18 hours.

  • Interpretation: A flattening of the clindamycin inhibition zone adjacent to the erythromycin disk (forming a "D" shape) indicates inducible clindamycin resistance (iMLSB phenotype). This occurs because the erythromycin induces the expression of the erm gene, leading to resistance to both erythromycin and clindamycin.[5]

Genotypic Analysis of Resistance Genes

Method: Polymerase Chain Reaction (PCR)

Protocol:

  • DNA Extraction: Bacterial DNA is extracted from the cultured isolates.

  • Primer Design: Specific primers targeting the resistance genes of interest (e.g., erm(A), erm(B), erm(C), mef(A)) are used.

  • PCR Amplification: The target DNA sequences are amplified using a thermal cycler.

  • Gel Electrophoresis: The amplified PCR products are separated by size on an agarose gel. The presence of a band of the expected size confirms the presence of the specific resistance gene.[1]

Visualizing Resistance Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

macrolide_resistance_mechanisms cluster_cell Bacterial Cell Ribosome Ribosome Davercin_int This compound (intracellular) Ribosome->Davercin_int Prevents Binding Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition Inhibits Protein Synthesis EffluxPump Efflux Pump (mef) Davercin_ext This compound (extracellular) EffluxPump->Davercin_ext Expels Drug Methylase Methylase (erm) Methylase->Ribosome Methylates 23S rRNA Davercin_ext->Davercin_int Enters Cell Davercin_int->Ribosome Binds to 50S subunit Davercin_int->EffluxPump Substrate for Efflux Pump

Caption: Mechanisms of this compound resistance in bacteria.

mic_workflow start Start: Isolate Bacterial Strain prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Microtiter Plate with Bacteria and Antibiotics prep_inoculum->inoculate_plate serial_dilution Prepare Serial Dilutions of Antibiotics serial_dilution->inoculate_plate incubate Incubate at 35°C for 16-20 hours inoculate_plate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End: Determine Susceptibility read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

d_test_logic start Erythromycin-Resistant Isolate d_test Perform D-test (Erythromycin & Clindamycin disks) start->d_test observe Observe Zone of Inhibition around Clindamycin Disk d_test->observe d_shape Result: 'D' Shaped Zone (iMLSB Phenotype) observe->d_shape Flattening Observed circular_shape Result: Circular Zone (M or cMLSB Phenotype) observe->circular_shape No Flattening

Caption: Logic diagram for interpreting the D-test for inducible resistance.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Davercin

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Davercin (Erythromycin cyclocarbonate). The following procedural guidance outlines essential personal protective equipment, operational plans for safe handling, and compliant disposal methods.

Personal Protective Equipment (PPE)

When handling this compound powder, it is imperative to use appropriate personal protective equipment (PPE) to prevent skin and respiratory exposure. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with powder-free nitrile or neoprene gloves is recommended. The outer glove should be removed and disposed of within the containment area (e.g., biological safety cabinet).Prevents skin contact with the antibiotic powder. Double-gloving provides an extra layer of protection and allows for safe removal of the contaminated outer layer without compromising hand protection. Powder-free gloves are recommended to avoid aerosolization of the drug.
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.Protects the body from contamination. The gown should be made of a material resistant to penetration by hazardous drugs.
Eye and Face Protection Safety goggles with side shields are the minimum requirement. A face shield may be necessary for splash protection.Protects eyes and face from airborne particles and potential splashes.
Respiratory Protection A fit-tested N95 or N100 NIOSH-approved respirator should be worn to protect against airborne particles.This compound is a powder and can become airborne during handling, posing an inhalation risk.

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.